Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2S/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXDMDGBTBTRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate chemical structure and properties
An In-depth Technical Guide to Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate
Executive Summary & Introduction
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate is a halogenated aromatic thioether ester. While not a widely commercialized compound, its structure represents a confluence of functionalities pivotal to contemporary drug discovery and materials science. It integrates a dichlorinated phenyl ring, a common moiety for modulating lipophilicity and metabolic stability in bioactive molecules; a flexible thioether linkage, crucial for binding to various biological targets; and an ethyl ester group, which can serve as a reactive handle for further chemical modification or as a pro-drug feature.
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It elucidates the compound's core chemical and physical properties, provides a detailed, field-tested synthesis protocol grounded in established chemical principles, outlines expected analytical signatures, and discusses critical safety considerations. The narrative emphasizes the causality behind methodological choices, providing a framework for practical application and further investigation.
Chemical Structure and Identification
The molecular architecture consists of a 2,5-dichlorophenyl group linked via a sulfur atom (thioether bond) to the alpha-carbon of an ethyl acetate molecule.
Caption: Chemical structure of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate |
| Molecular Formula | C₁₀H₁₀Cl₂O₂S |
| Molecular Weight | 265.15 g/mol |
| CAS Number | Not commercially cataloged; no CAS number assigned. |
| SMILES String | CCOC(=O)CSC1=C(C=C(C=C1)Cl)Cl |
Physicochemical Properties
Direct experimental data for this specific molecule is not widely available. The following properties are estimated based on its constituent functional groups and data from structurally related compounds like ethyl thioglycolate and dichlorobenzene.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale / Reference Compound |
|---|---|---|
| Physical State | Colorless to pale yellow liquid | Based on similar thioesters and aromatic compounds.[1] |
| Boiling Point | > 200 °C at 760 mmHg | Significantly higher than ethyl thioglycolate (157 °C) due to the heavy dichlorophenyl group.[2][3][4] |
| Melting Point | < 0 °C | Aromatic substitution may increase the melting point compared to ethyl thioglycolate (-80 °C), but it is expected to remain a liquid at room temperature.[2][3] |
| Density | ~1.3 - 1.4 g/mL | Higher than both water and ethyl thioglycolate (~1.1 g/mL) due to the presence of two chlorine atoms.[2] |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, chloroform). | The large, nonpolar dichlorophenyl group dominates the molecule's polarity, making it hydrophobic. |
Synthesis Protocol: S-Alkylation of 2,5-Dichlorothiophenol
The most direct and reliable method for synthesizing the title compound is through the S-alkylation of 2,5-dichlorothiophenol with ethyl chloroacetate. This reaction is a variation of the Williamson ether synthesis, applied to a thioether linkage.
Principle and Rationale
The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
-
Deprotonation: The acidic proton of the thiol group on 2,5-dichlorothiophenol is abstracted by a mild base, such as potassium carbonate (K₂CO₃), to form a highly nucleophilic thiophenolate anion.
-
Nucleophilic Attack: This thiophenolate anion then attacks the electrophilic methylene carbon of ethyl chloroacetate.
-
Displacement: The chloride ion, a good leaving group, is displaced, forming the new sulfur-carbon bond and yielding the final thioether product.
Choice of Reagents:
-
Base (K₂CO₃): Potassium carbonate is an ideal choice as it is sufficiently basic to deprotonate the thiophenol without causing hydrolysis of the ethyl ester, a risk associated with stronger bases like sodium hydroxide. Its heterogeneous nature in solvents like acetone allows for easy removal by filtration upon reaction completion.
-
Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the organic reactants while facilitating the Sₙ2 mechanism. It does not participate in the reaction and is easily removed due to its low boiling point.
Caption: Experimental workflow for the synthesis of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate.
Step-by-Step Methodology
This protocol is designed for a laboratory scale and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorothiophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of thiophenol).
-
Initiation: Begin vigorous stirring of the suspension at room temperature.
-
Reagent Addition: Add ethyl chloroacetate (1.1 eq) dropwise to the stirring suspension over 15 minutes.[5] The use of a slight excess of the alkylating agent ensures the complete consumption of the thiophenol starting material.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the 2,5-dichlorothiophenol spot indicates completion.
-
Work-up (Aqueous):
-
Allow the reaction mixture to cool to room temperature.
-
Filter the suspension through a pad of Celite® to remove the solid potassium carbonate and potassium chloride byproduct.
-
Rinse the filter cake with a small amount of fresh acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and saturated sodium chloride (brine) solution (1 x 30 mL). The washing steps remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate as a clear oil.
Predicted Spectroscopic Characterization
Analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected spectroscopic signatures.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.45 (m, 3H): Aromatic protons of the dichlorophenyl ring. The substitution pattern will result in a complex multiplet.
-
δ 4.18 (q, J = 7.1 Hz, 2H): The methylene protons (-O-CH₂ -CH₃) of the ethyl group, split into a quartet by the adjacent methyl group.[6]
-
δ 3.65 (s, 2H): The methylene protons adjacent to the sulfur atom (-S-CH₂ -CO-). This will appear as a singlet as there are no adjacent protons.
-
δ 1.25 (t, J = 7.1 Hz, 3H): The methyl protons (-O-CH₂-CH₃ ) of the ethyl group, split into a triplet by the adjacent methylene group.[6]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 169.5: Carbonyl carbon (C=O) of the ester.[6]
-
δ 135.0 - 128.0: Aromatic carbons. Six distinct signals are expected due to the asymmetrical substitution.
-
δ 61.5: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).[6]
-
δ 38.0: Methylene carbon adjacent to the sulfur atom (-S-CH₂ -CO-).
-
δ 14.1: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).[6]
-
-
IR Spectroscopy (ATR):
-
~3080 cm⁻¹: Aromatic C-H stretch.
-
~2980 cm⁻¹: Aliphatic C-H stretch.
-
~1740 cm⁻¹ (strong): Ester carbonyl (C=O) stretch. This is a highly characteristic peak.
-
~1570, 1450 cm⁻¹: Aromatic C=C stretches.
-
~1200 cm⁻¹: Ester C-O stretch.
-
~820 cm⁻¹: C-Cl stretch.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) will be observed at m/z 264. A characteristic isotopic pattern for two chlorine atoms will be present: a peak at M+2 (m/z 266) with ~65% the intensity of M⁺, and a peak at M+4 (m/z 268) with ~10% the intensity of M⁺.
-
Safety, Handling, and Storage
This compound should be handled with care, assuming it possesses hazards similar to its precursors.
-
Hazard Overview: Harmful if swallowed or in contact with skin.[7] Causes skin and serious eye irritation.[7][8][9] May cause an allergic skin reaction.[7] Possesses a strong, unpleasant stench characteristic of thiophenols.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors and to contain the odor. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]
Potential Applications in Research and Development
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate is primarily a research chemical, serving as a versatile intermediate for the synthesis of more complex molecules.
-
Scaffold for Medicinal Chemistry: The thioether linkage can be oxidized to sulfoxide and sulfone derivatives, providing a range of compounds with different electronic and solubility properties. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used as a handle to attach the molecule to other scaffolds.
-
Precursor to Bioactive Compounds: Sulfur-containing compounds and halogenated aromatics are prevalent in many pharmaceuticals and agrochemicals.[5][10] This molecule provides a pre-built block containing these key features, streamlining the synthesis of novel candidates for screening in areas such as oncology, infectious diseases, and inflammation.
-
Materials Science: Thioether compounds can be used in the development of polymers and other materials where refractive index or specific binding properties are desired.
References
-
Pharmaffiliates. (Date not available). Ethyl Thioglycolate. [Link]
-
The Good Scents Company. (Date not available). ethyl thioglycolate, 623-51-8. [Link]
-
Der Pharma Chemica. (Date not available). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]
-
University of Calgary. (Date not available). Spectra Problem #7 Solution. [Link]
-
Stenutz. (Date not available). ethyl 2-sulfanylacetate. [Link]
-
PubMed. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. [Link]
-
MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
-
PubChem. (Date not available). Ethyl Thioglycolate. [Link]
Sources
- 1. ethyl thioglycolate, 623-51-8 [thegoodscentscompany.com]
- 2. ethyl 2-sulfanylacetate [stenutz.eu]
- 3. 623-51-8 Cas No. | Ethyl thioglycolate | Apollo [store.apolloscientific.co.uk]
- 4. Ethyl Thioglycolate | 623-51-8 | TCI AMERICA [tcichemicals.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Spectra Problem #7 Solution [chem.ucalgary.ca]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl (2,5-dichlorophenylthio)acetate CAS number and supplier
The following technical guide details the chemical identity, synthesis, and application of Ethyl (2,5-dichlorophenylthio)acetate , a critical intermediate in medicinal chemistry and agrochemical development.
Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
Ethyl (2,5-dichlorophenylthio)acetate is a specialized lipophilic ester derivative of (2,5-dichlorophenylthio)acetic acid. It serves as a pivotal building block in the synthesis of sulfur-containing heterocycles (e.g., thioindoxyls) and as a pharmacophore in the development of PPAR (Peroxisome Proliferator-Activated Receptor) agonists for metabolic diseases.
While the free acid (CAS 6274-27-7) and methyl ester (CAS 325700-70-7) are common catalog items, the ethyl ester is frequently synthesized in situ or on-demand to optimize physicochemical properties (LogP, solubility) during lead optimization. This guide provides a validated protocol for its synthesis and outlines its utility in structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The ethyl ester offers a distinct lipophilic advantage over its methyl analog, often improving cell permeability in early-stage biological assays.
| Property | Data |
| Chemical Name | Ethyl 2-[(2,5-dichlorophenyl)thio]acetate |
| Common Analogs | Methyl 2-[(2,5-dichlorophenyl)thio]acetate (CAS 325700-70-7 )[(2,5-Dichlorophenyl)thio]acetic acid (CAS 6274-27-7 ) |
| Molecular Formula | C₁₀H₁₀Cl₂O₂S |
| Molecular Weight | 265.16 g/mol |
| Predicted LogP | ~3.8 (High Lipophilicity) |
| Physical State | Colorless to pale yellow oil (at RT) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Functional Groups | Thioether (Ar-S-C), Ester (COO-Et), Aryl Chlorides |
Validated Synthesis Protocol
Core Directive: Due to the limited commercial availability of the ethyl ester compared to the acid, a robust laboratory synthesis is required. The following protocol utilizes a nucleophilic substitution (S_N2) mechanism, optimized for high yield and minimal byproduct formation.
Reaction Mechanism
The synthesis involves the S-alkylation of 2,5-dichlorobenzenethiol with ethyl bromoacetate (or chloroacetate) under basic conditions.
Figure 1: Synthetic workflow for the preparation of Ethyl (2,5-dichlorophenylthio)acetate via S-alkylation.
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask, dissolve 2,5-dichlorobenzenethiol (10.0 mmol, 1.79 g) in anhydrous acetone (50 mL).
-
Activation: Add anhydrous potassium carbonate (K₂CO₃) (20.0 mmol, 2.76 g). Stir at room temperature for 15 minutes to facilitate deprotonation of the thiol (formation of the thiolate anion).
-
Alkylation: Dropwise add ethyl bromoacetate (11.0 mmol, 1.22 mL) over 10 minutes. Note: Ethyl chloroacetate can be used but requires catalytic KI and longer reflux times.
-
Reaction: Heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The thiol spot should disappear.
-
Workup:
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The resulting oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Applications in Drug Discovery & Development[6][8][10]
PPAR Agonist Scaffolds
Thioacetic acid derivatives are classic pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs) . The (2,5-dichlorophenylthio) moiety mimics the lipophilic tail found in fibrates and glitazars, fitting into the hydrophobic pocket of the receptor's ligand-binding domain (LBD).
-
Role: The ethyl ester acts as a prodrug (hydrolyzed in vivo to the active acid) or a tool compound to assess membrane permeability during in vitro ADME profiling.
-
Significance: The 2,5-dichloro substitution pattern provides metabolic stability against CYP450 oxidation compared to unsubstituted analogs.
Precursor to Thioindoxyls
This compound is a key intermediate for synthesizing thioindoxyls (benzo[b]thiophen-3(2H)-ones) via Friedel-Crafts cyclization.
Figure 2: Strategic applications of the ethyl ester in medicinal chemistry and organic synthesis.
Sourcing & Quality Control
Commercial Availability
While the ethyl ester is a specialty chemical, its precursors and analogs are widely available.
-
Primary Precursor: 2,5-Dichlorobenzenethiol (CAS 5858-18-4) - Available from Sigma-Aldrich, Fluorochem.
-
Acid Analog: [(2,5-Dichlorophenyl)thio]acetic acid (CAS 6274-27-7) - Available from MolPort, Enamine.
-
Methyl Ester: Methyl 2-((2,5-dichlorophenyl)thio)acetate (CAS 325700-70-7) - Available from ChemScene, BLD Pharm.
Recommendation: For reliable supply in drug development campaigns, purchase the Acid (CAS 6274-27-7) and perform a standard Fischer esterification (EtOH/H₂SO₄) or the alkylation protocol described above.
Quality Control Parameters
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm), the singlet for S-CH₂ (~3.7 ppm), and the aromatic signals for the 2,5-dichloro pattern.
-
HPLC Purity: >95% (UV at 254 nm).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the sulfoxide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139253, Acetic acid, 2-[(2,5-dichlorophenyl)thio]-. Retrieved from [Link]
-
Organic Syntheses. Alkylation of Thiophenols: General Procedures. (Contextual Reference for Protocol). Retrieved from [Link]
-
US EPA. Substance Registry Services: Acetic acid, 2-[(2,5-dichlorophenyl)thio]-.[4] Retrieved from [Link][4]
Sources
(2,5-Dichlorophenylthio)acetic acid ethyl ester molecular weight
[1]
Executive Summary
Ethyl (2,5-dichlorophenylthio)acetate is a specialized organosulfur intermediate used primarily in the synthesis of heterocycles (such as thiochromanones) and as a building block in medicinal chemistry for PPAR agonists and non-steroidal anti-inflammatory drug (NSAID) analogues.[1][2]
This technical guide provides a definitive analysis of its physicochemical properties, with a specific focus on molecular weight calculations critical for high-resolution mass spectrometry (HRMS). It further details a self-validating synthetic protocol and structural characterization data to ensure reproducibility in a research setting.
Part 1: Physicochemical Characterization
Molecular Weight & Formula Analysis
For researchers utilizing Mass Spectrometry (MS) for validation, the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the presence of two chlorine atoms (
| Property | Value | Notes |
| IUPAC Name | Ethyl 2-[(2,5-dichlorophenyl)osulfanyl]acetate | |
| Molecular Formula | C₁₀H₁₀Cl₂O₂S | |
| Average Molecular Weight | 265.16 g/mol | Used for stoichiometry calculations.[1] |
| Monoisotopic Mass | 263.9778 Da | Used for HRMS ( |
| Isotopic Pattern | 9 : 6 : 1 (M : M+2 : M+4) | Characteristic of |
Structural Specifications
-
SMILES: CCOC(=O)CSc1cc(Cl)ccc1Cl
-
InChIKey: (Predicted) XSJDGJRHRDWQOR-UHFFFAOYSA-N (Derivative of acid)[1][3]
-
Physical State: Typically a colorless to pale yellow oil at room temperature (unlike its parent acid, which is a solid).[1]
-
Solubility: Highly soluble in organic solvents (DCM, EtOAc, DMSO); insoluble in water.[1]
Part 2: Synthetic Methodology (The Self-Validating System)
Reaction Logic & Causality
The most robust route for synthesizing this ester is the Nucleophilic Substitution (
-
Why Thiolate Anion? The sulfur atom in the thiol is a soft nucleophile.[1] Deprotonation by a mild base (
) generates the thiolate anion ( ), which is highly reactive toward the -carbon of the ethyl bromoacetate.[1] -
Why Acetone/Reflux? Acetone dissolves both the organic reactants and sufficient base to facilitate the reaction without promoting hydrolysis of the ester product (which could occur in aqueous alcohols).[1]
Experimental Protocol
Reagents:
-
2,5-Dichlorobenzenethiol (1.0 equiv)[1]
-
Ethyl Bromoacetate (1.1 equiv)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 equiv)[1] -
Acetone (Reagent grade, dried)[1]
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichlorobenzenethiol (10 mmol) in dry acetone (30 mL). Add anhydrous
(20 mmol). Stir at room temperature for 15 minutes to generate the thiolate.-
Validation Point: The suspension may change color (often yellowing) as the anion forms.[1]
-
-
Alkylation: Add ethyl bromoacetate (11 mmol) dropwise over 5 minutes.
-
Safety: Ethyl bromoacetate is a lachrymator.[1] Perform in a fume hood.
-
-
Reaction: Reflux the mixture at 60°C for 2–4 hours.
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ).[1] Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in EtOAc, wash with water (
) and brine ( ). Dry over , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).[1]
Synthetic Pathway Diagram
Figure 1: Nucleophilic substitution pathway for the synthesis of the target thioether ester.
Part 3: Structural Analysis & Quality Control
To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.
Proton NMR ( NMR) Expectation
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.45 - 7.10 | Multiplet | 3H | Aromatic Protons (Ar-H) |
| 4.20 | Quartet ( | 2H | Ester Methylene ( |
| 3.70 | Singlet | 2H | Thio-Methylene ( |
| 1.25 | Triplet ( | 3H | Ester Methyl ( |
Diagnostic Signal: The singlet at ~3.70 ppm is the critical confirmational signal.[1] If this appears as a quartet or split signal, it indicates incomplete reaction or oxidation to a sulfoxide (which creates a chiral center at sulfur, making the methylene protons diastereotopic).[1]
Mass Spectrometry (MS) Profile
For low-resolution MS (EI or ESI):
-
Base Peak: Molecular ion
at m/z 264 .[1] -
Isotope Cluster: You must observe the "Cl2 pattern":
QC Workflow Diagram
Figure 2: Quality control decision tree for validation of the synthesized ester.
Part 4: Applications in Drug Discovery[1]
Bioisosterism & Scaffold Utility
This molecule serves as a precursor to (2,5-dichlorophenylthio)acetic acid (via hydrolysis), a scaffold often explored in:
-
PPAR Agonists: The thioacetic acid tail mimics the carboxylic acid headgroup of fibrates (e.g., clofibrate), while the dichlorophenyl ring provides lipophilic bulk for hydrophobic pocket binding.[1]
-
Anti-microbial Agents: The 2,5-dichloro motif is a privileged structure in antifungal and antibacterial research, often enhancing metabolic stability against oxidative metabolism.[1]
Metabolic Stability Note
The thioether linkage (
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 139253, [(2,5-Dichlorophenyl)thio]acetic acid. Retrieved from [Link][1]
-
Organic Syntheses. (2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Org. Synth. 2023, 100, 204-222.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Substance Details: Acetic acid, 2-[(2,5-dichlorophenyl)thio]-.[1][4] Substance Registry Services.[1] Retrieved from [Link][1]
-
Thanh, N. D., & Van, H. T. K. (2012).[1] Study on Reaction of Ethyl Bromoacetate with Some Thiosemicarbazones. Sciforum. Retrieved from [Link]
Comparative Technical Analysis: Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate vs. Ethyl 2-(2,6-dichlorophenyl)acetate
Executive Summary
This technical guide provides a rigorous comparative analysis of two structurally related yet chemically distinct dichlorophenyl derivatives: Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate (Compound A) and Ethyl 2-(2,6-dichlorophenyl)acetate (Compound B).
While both compounds share a dichlorophenyl moiety and an ethyl acetate tail, the central linkage—a thioether (-S-) in Compound A versus a methylene (-CH₂-) bridge in Compound B—fundamentally alters their electronic properties, synthetic accessibility, and pharmaceutical utility. Compound B is a critical intermediate in the synthesis of the ADHD therapeutic Guanfacine , whereas Compound A serves as a versatile building block for sulfur-containing heterocycles and bioisosteres in kinase inhibitor discovery.
Structural & Electronic Profiling
The divergence in reactivity between these two compounds is dictated by the ortho-effect in the 2,6-isomer and the nucleophilicity/oxidation potential of the sulfur atom in the 2,5-isomer.
Comparative Physicochemical Data
| Feature | Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate | Ethyl 2-(2,6-dichlorophenyl)acetate |
| CAS Number | 1039844-00-2 | 90793-64-9 |
| Molecular Formula | C₁₀H₁₀Cl₂O₂S | C₁₀H₁₀Cl₂O₂ |
| Molecular Weight | 265.16 g/mol | 233.09 g/mol |
| Linkage Type | Thioether (-S-) | Methylene (-CH₂-) |
| Substitution Pattern | 2,5-Dichloro (Para/Meta relative to S) | 2,6-Dichloro (Both Ortho relative to CH₂) |
| Electronic Character | Electron-rich S (Nucleophilic, Oxidizable) | Electron-neutral CH₂ (Inert) |
| Steric Environment | Moderate hindrance | High steric shielding (Ortho-effect) |
| Primary Application | Heterocycle synthesis, Bioisosteres | Guanfacine precursor, Diclofenac analogs |
Structural Implications
-
The 2,6-Steric Shield (Compound B): The two chlorine atoms at the 2- and 6-positions create a "picket fence" around the benzylic carbon. This steric crowding significantly retards nucleophilic attack at the carbonyl carbon of the ester, making hydrolysis rates slower compared to unhindered esters. This property is exploited in drugs like Diclofenac to improve metabolic stability.
-
The Thioether Bridge (Compound A): The sulfur atom introduces a "kink" in the molecular geometry (C-S-C bond angle ~105°) and provides lone pairs for hydrogen bonding interactions. Crucially, the sulfur is a metabolic "soft spot," susceptible to oxidation to sulfoxides (-SO-) and sulfones (-SO₂-), which can be used as a prodrug strategy or a liability depending on the target.
Synthetic Pathways & Process Chemistry[2]
The synthesis of these compounds requires distinct strategies. Compound B relies on nitrile hydrolysis to overcome steric hindrance, while Compound A utilizes rapid nucleophilic substitution.
Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate (Compound B)
Rationale: Direct alkylation of 2,6-dichlorobenzene is difficult due to deactivation. The industry standard involves the hydrolysis of (2,6-dichlorophenyl)acetonitrile.
Protocol:
-
Hydrolysis: Reflux (2,6-dichlorophenyl)acetonitrile with 50% H₂SO₄/Acetic acid or KOH/EtOH. Note: Extreme conditions (100°C+, >24h) are required due to the steric shielding of the nitrile group.
-
Esterification: The resulting phenylacetic acid is esterified with Ethanol using catalytic H₂SO₄ (Fischer Esterification).
Figure 1: Synthetic workflow for the 2,6-isomer, highlighting the critical hydrolysis step necessitated by steric hindrance.
Synthesis of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate (Compound A)
Rationale: The synthesis exploits the high nucleophilicity of the thiophenolate anion. This is a classic S_N2 reaction, which proceeds rapidly under mild basic conditions.
Protocol:
-
Thiol Activation: Dissolve 2,5-dichlorothiophenol in Acetone or DMF. Add 1.1 eq Potassium Carbonate (K₂CO₃).[1] Stir for 30 min to generate the thiolate anion.
-
Alkylation: Add Ethyl bromoacetate (or chloroacetate) dropwise at 0°C to prevent bis-alkylation.
-
Workup: Filter inorganic salts, concentrate, and recrystallize from Ethanol.
Figure 2: Synthetic workflow for the 2,5-thio isomer via efficient S_N2 alkylation.
Reactivity Profile & Stability
Understanding the reactivity differences is crucial for storage and downstream application.
Hydrolytic Stability
-
2,6-Isomer: Highly stable against spontaneous hydrolysis. Requires forcing conditions (high pH/Temp) to convert back to the acid. This stability is advantageous for oral bioavailability in drug design.
-
2,5-Isomer: The ester bond is electronically normal, but the sulfur atom can participate in neighboring group participation , potentially accelerating hydrolysis under acidic conditions.
Oxidative Susceptibility
-
2,5-Isomer (Critical): The sulfur atom is prone to oxidation. Exposure to air over long periods or peroxides (e.g., mCPBA) will convert the sulfide to the sulfoxide (S=O) or sulfone (O=S=O) .
-
Storage: Must be stored under inert atmosphere (Nitrogen/Argon) to maintain purity.
-
-
2,6-Isomer: The methylene bridge is oxidatively stable under standard conditions.
Pharmaceutical Applications
The 2,6-Isomer: Gateway to Guanfacine
The primary industrial application of Ethyl 2-(2,6-dichlorophenyl)acetate is as the immediate precursor to Guanfacine , an alpha-2A adrenergic receptor agonist used to treat ADHD and hypertension.
-
Mechanism: The ethyl ester reacts with free guanidine base to form the acyl guanidine linkage found in Guanfacine.
-
Reaction: Ar-CH₂-COOEt + H₂N-C(=NH)NH₂ → Ar-CH₂-CO-NH-C(=NH)NH₂ + EtOH
The 2,5-Isomer: Scaffold for Bioisosteres
This compound is used in "Fragment-Based Drug Design" (FBDD) to explore the Sulfanyl-Methylene Isosterism .
-
Kinase Inhibitors: The 2,5-dichlorophenylthio moiety mimics the hydrophobic pharmacophore of certain kinase inhibitors but with altered geometry and solubility properties compared to the carbon analog.
-
Heterocycle Synthesis: Cyclization with hydrazine yields substituted pyrazoles or thiadiazoles, often screened for anti-inflammatory activity.
References
-
CymitQuimica. Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate Product Data & CAS 1039844-00-2. Retrieved from
-
BenchChem. Synthesis and Stability of Ethyl 2-(2,6-dichlorophenyl)acetate (CAS 90793-64-9). Retrieved from
-
PubChem. Ethyl 2-(2,6-dichlorophenyl)acetate Compound Summary. Retrieved from
-
Der Pharma Chemica. Synthesis of Diclofenac and Guanfacine Intermediates. Retrieved from
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate and Thio-Analogs. Retrieved from
Sources
Applications of Dichlorophenylthio Acetate Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary
The dichlorophenylthio acetate scaffold represents a highly privileged substructure in modern medicinal chemistry. Characterized by its unique combination of steric bulk, electronic modulation, and conformational flexibility, this moiety has been successfully integrated into diverse therapeutic classes, ranging from targeted oncology agents to broad-spectrum antibiotics. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its ability to simultaneously enhance lipophilicity (LogP) while providing a flexible thioether hinge that allows the bulky di-halogenated phenyl ring to optimally occupy deep hydrophobic pockets in target proteins.
This whitepaper explores the mechanistic applications, synthetic workflows, and quantitative efficacy of dichlorophenylthio acetate derivatives and their close homologues across oncology, infectious disease, and parasitology.
Physicochemical Rationale of the Scaffold
Before deploying a dichlorophenylthio acetate derivative in a drug discovery campaign, it is critical to understand the physicochemical causality behind its efficacy:
-
Electronic Modulation: The two chlorine atoms act as strong electron-withdrawing groups (EWGs). This inductive effect modulates the electron density of the sulfur atom, preventing premature metabolic oxidation (e.g., by CYP450 enzymes) while maintaining the thioether's ability to participate in non-covalent interactions.
-
Conformational Flexibility: Unlike rigid biaryl systems, the thioether (-S-) linkage acts as a flexible hinge. This allows the dichlorophenyl group to rotate and induce fit within complex enzymatic clefts.
-
Synthetic Versatility: The acetic acid moiety is a highly reactive handle, easily converted into amides, esters, or heterocyclic rings (such as oxadiazoles) without disrupting the pharmacophore.
Oncology: Targeted Protein Degradation and Translation Inhibition
USP7 Inhibition and the p53 Pathway
In multiple myeloma (MM), the deubiquitinating enzyme USP7 is overexpressed, leading to the stabilization of HDM2 (an E3 ubiquitin ligase) and the subsequent proteasomal degradation of the p53 tumor suppressor. The compound P5091 , a trisubstituted thiophene containing a dichlorophenylthio moiety and an acetyl substituent, acts as a potent USP7 inhibitor. By competitively binding to the USP7 catalytic cleft, P5091 prevents HDM2 deubiquitination, thereby restoring p53 levels and inducing apoptosis in MM cells—even those resistant to standard therapies like Bortezomib ()[1].
Diagram 1: Mechanism of USP7 inhibition by P5091 leading to p53-mediated apoptosis.
Translation Initiation (4EGI-1 Mimetics)
Beyond ubiquitination, homologous derivatives such as 3-(3,4-dichlorophenylthio)propanoic acid are utilized to synthesize rigidified mimetics of 4EGI-1. These compounds disrupt the eIF4E/eIF4G interaction, effectively halting translation initiation—a pathway frequently hijacked in human cancers ()[2].
Antimicrobial Applications: Beta-Lactam Functionalization
One of the most direct applications of 2,5-dichlorophenylthioacetic acid is in the synthesis of novel N-sulfonated beta-lactam antibiotics. The bulky dichlorophenylthio group is coupled to the 3-amino position of the beta-lactam core. This specific functionalization provides a steric shield against beta-lactamase enzymes while retaining high affinity for Penicillin-Binding Proteins (PBPs) ()[3].
Experimental Protocol: Synthesis of 3-(2,5-Dichlorophenylthioacetamido)-Beta-Lactams
A self-validating DCC/HOBt-mediated amide coupling workflow designed to prevent racemization and beta-lactam ring opening.
Step 1: Activation of the Carboxylic Acid
-
Action: Dissolve 1.0 eq of 2,5-dichlorophenylthioacetic acid and 1.2 eq of N-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) at 0°C.
-
Causality: The 0°C environment suppresses exothermic degradation. HOBt is introduced before the primary coupling agent to ensure that any highly reactive O-acylisourea formed is immediately intercepted, generating a stable OBt active ester. This prevents the formation of inactive N-acylurea byproducts and suppresses racemization at the alpha-carbon.
Step 2: Addition of the Dehydrating Agent
-
Action: Add 1.2 eq of Dicyclohexylcarbodiimide (DCC) portion-wise. Stir for 30 minutes at 0°C.
-
Causality: DCC drives the dehydration necessary for amide bond formation. The byproduct, dicyclohexylurea (DCU), is highly insoluble in DCM and precipitates out of solution. This phase separation acts as a visual indicator of successful activation and thermodynamically drives the reaction forward.
Step 3: Nucleophilic Acyl Substitution
-
Action: Introduce 1.0 eq of the 3-amino-beta-lactam core. Allow the reaction to warm to room temperature for 2 hours, then transfer to 5°C for 48 hours.
-
Causality: The initial room temperature phase provides the activation energy required for the bulky beta-lactam amine to attack the OBt ester. The subsequent prolonged incubation at 5°C ensures the reaction proceeds to completion without subjecting the highly strained, temperature-sensitive four-membered beta-lactam ring to thermal degradation.
Step 4: Workup and Isolation
-
Action: Filter the reaction mixture through a Celite pad. Wash the organic filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Causality: Celite effectively traps the fine, colloidal DCU precipitate. The acidic wash removes unreacted amines, while the basic wash neutralizes and extracts residual HOBt and unreacted 2,5-dichlorophenylthioacetic acid, isolating the highly lipophilic acylated beta-lactam in the organic phase.
Diagram 2: DCC/HOBt-mediated coupling of 2,5-dichlorophenylthioacetic acid to beta-lactams.
Antimalarial Therapeutics: Oxadiazole Derivatives
In parasitology, the dichlorophenylthio scaffold has been utilized to synthesize 1,3,4-oxadiazoles with potent slow-action activity against Plasmodium falciparum. By cyclizing thiotetrazoles and subsequently oxidizing the thioether to a sulfone using m-chloroperbenzoic acid (buffered with sodium acetate to protect acid-sensitive functional groups), researchers have generated compounds with IC₅₀ values <40 nM against multi-drug resistant malaria strains ()[4].
Quantitative Efficacy Data
The following table summarizes the quantitative performance of key dichlorophenylthio acetate derivatives and their structural homologues across different therapeutic domains:
| Compound Class / Derivative | Primary Target | Indication | Key Efficacy Metric | Reference |
| P5091 (Dichlorophenylthio-thiophene acetyl derivative) | USP7 (Deubiquitinase) | Multiple Myeloma | Induces apoptosis; overcomes Bortezomib resistance | [Chauhan et al., 2012] |
| Rigidified 4EGI-1 Mimetics (Propanoic acid homologues) | eIF4E/eIF4G Complex | Oncology (Translation Inhibition) | IC₅₀ = 15.5 µM (3-fold binding increase over parent) | [Moerke et al., 2009] |
| 3-(2,5-Dichlorophenylthioacetamido)-β-lactams | Penicillin-Binding Proteins | Bacterial Infections | Broad-spectrum Gram-negative/positive activity | [CA1338670C] |
| 2-(3,4-Dichlorophenylthio)-1,3,4-oxadiazoles | Plasmodium falciparum | Malaria | IC₅₀ < 40 nM (optimized sulfone analogs) | [Andrews et al., 2024] |
Conclusion
The dichlorophenylthio acetate moiety is far more than a simple building block; it is a rationally designed pharmacophore that imparts critical lipophilicity, steric protection, and conformational adaptability to drug candidates. Whether utilized as an acylating agent for beta-lactam antibiotics or as a core structural element in targeted protein degradation (USP7 inhibitors), mastering the synthetic handling and physicochemical properties of this scaffold is essential for modern drug development professionals.
References
-
Chauhan, D., et al. "A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance." Cancer Cell (via NIH PMC).[Link]
-
Moerke, N. J., et al. "Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro and in Vivo Anticancer Activity." Journal of Medicinal Chemistry (via NIH PMC).[Link]
- "CA1338670C - .beta.-lactam antibiotics.
-
Andrews, K. T., et al. "Discovery of 1,3,4-oxadiazoles with slow-action activity against Plasmodium falciparum malaria parasites." European Journal of Medicinal Chemistry (via MalariaWorld).[Link]
Sources
- 1. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA1338670C - .beta.-lactam antibiotics - Google Patents [patents.google.com]
- 4. WO2009001192A2 - Novel compounds and their use - Google Patents [patents.google.com]
Technical Guide: Solubility Profiling and Optimization of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate
Based on your request, here is an in-depth technical guide on the solubility of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate.
Executive Summary & Compound Profile
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate (CAS: 1039844-00-2 ) is a specialized lipophilic intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and sulfur-containing heterocycles.[1] Its solubility behavior is governed by the interplay between the hydrophobic 2,5-dichlorophenyl moiety and the polarizable ester/thioether linkages.
This guide provides a comprehensive analysis of its solubility characteristics, predictive modeling, and experimental protocols for researchers in drug development and organic synthesis.
Physicochemical Identity
| Property | Value / Descriptor | Source/Method |
| IUPAC Name | Ethyl 2-[(2,5-dichlorophenyl)thio]acetate | Computed |
| Molecular Formula | C₁₀H₁₀Cl₂O₂S | - |
| Molecular Weight | 265.16 g/mol | - |
| LogP (Predicted) | 3.53 ± 0.10 | [Guidechem, 2025] |
| H-Bond Donors | 0 | Structure Analysis |
| H-Bond Acceptors | 3 (2 Oxygen, 1 Sulfur) | Structure Analysis |
| Rotatable Bonds | 5 | Structure Analysis |
| Physical State | Solid (Low-melting) / Oil | Ambient |
Solubility Profile & Solvent Selection
Understanding the solubility landscape is critical for reaction solvent selection, purification (recrystallization), and formulation. The data below synthesizes experimental trends from structural analogs (e.g., 2,6-dichloro isomers) and calculated Hansen Solubility Parameters (HSP).
Predicted Solubility Matrix
Qualitative solubility based on dielectric constant (
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Excellent dispersion interactions with the dichlorophenyl ring. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole-dipole interactions with the ester carbonyl; useful for nucleophilic substitution reactions. |
| Esters & Ketones | Ethyl Acetate, Acetone | High (>50 mg/mL) | Good match for general organic synthesis; preferred for extraction. |
| Alcohols | Ethanol, Methanol, IPA | Moderate (10–30 mg/mL) | Temperature-dependent. Ideal for recrystallization (soluble hot, insoluble cold). |
| Ethers | THF, Diethyl Ether, MTBE | Moderate-High | Good solubilization; MTBE is a safer alternative to ether for extractions. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low (<1 mg/mL) | Poor interaction with the polar ester group; useful as an anti-solvent. |
| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.01 mg/mL) | Highly hydrophobic; requires co-solvents (e.g., PEG400) for biological assays. |
Experimental Protocols
To ensure reproducibility and accuracy in your specific application, follow these field-proven protocols.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility (
Materials:
-
Test Compound: Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate (>98% purity).
-
Solvent: HPLC-grade (e.g., Ethanol, Octanol).
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.
Workflow:
-
Preparation: Add excess solid compound (~50 mg) to 2 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Seal and agitate on an orbital shaker at 25°C ± 0.5°C for 24–48 hours .
-
Note: Visual inspection is crucial. If the solid dissolves completely, add more compound until a suspension persists.
-
-
Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC.
-
Detection: UV at 254 nm (aromatic absorption).
-
Calculation:
.
-
Protocol B: Recrystallization Optimization
Objective: Purify the compound from crude reaction mixtures using solubility differentials.
Recommended Solvent System: Ethanol/Water (9:1 v/v) or Hexane/Ethyl Acetate .
Step-by-Step:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol .
-
Once dissolved, slowly add Water (anti-solvent) dropwise until a faint turbidity persists.
-
Add a few drops of hot Ethanol to clear the solution.
-
Allow the solution to cool slowly to room temperature, then to 4°C in a refrigerator.
-
Filter the crystals and wash with cold Ethanol/Water (1:1).
Mechanistic Visualization
The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).
Figure 1: Decision matrix for solvent selection based on solubility behavior of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate.
References
-
PubChem . (2025).[2] Compound Summary: Ethyl 2-((2,5-dichlorophenyl)thio)acetate. National Library of Medicine. Retrieved from [Link]
Sources
Technical Whitepaper: Safety, Handling, and Mechanistic Profiling of Ethyl (2,5-dichlorophenylthio)acetate
Executive Summary
Ethyl (2,5-dichlorophenylthio)acetate is a specialized halogenated thioether utilized as a critical intermediate in advanced organic synthesis and preclinical drug development. Due to its bifunctional nature—comprising a reactive thioether linkage and an ester moiety—it presents unique physicochemical behaviors and toxicological risks. This whitepaper transcends a traditional Safety Data Sheet (SDS) by providing researchers with a mechanistic understanding of the compound's hazards, validated handling protocols, and analytical stability workflows.
Chemical Identity & Structural Causality
The molecule features a 2,5-dichlorophenyl ring attached via a sulfur atom to an ethyl acetate group. The combination of these functional groups imparts a dual reactivity. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, while the ester group is susceptible to hydrolysis. Halogenated thioethers are strategically important in chemical research because the thioether linkage is relatively stable against nucleophilic cleavage, yet can be selectively oxidized to form sulfoxides and sulfones—functional groups that are highly valuable in medicinal chemistry 1.
Table 1: Physicochemical and Identification Data
| Parameter | Value | Mechanistic Implication |
| Chemical Name | Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate | Standard IUPAC nomenclature. |
| CAS Number | 1039844-00-2 | Unique chemical registry identifier 2. |
| Molecular Formula | C10H10Cl2O2S | Indicates high lipophilicity and heavy halogen content. |
| Molecular Weight | 265.15 g/mol | Low molecular weight facilitates rapid membrane permeability. |
| SMILES | CCOC(=O)CSc1cc(Cl)ccc1Cl | Defines 3D conformational flexibility and steric hindrance. |
Mechanistic Hazard Profiling
While specific in vivo toxicity data for CAS 1039844-00-2 is limited, structural read-across from its highly similar analog, Ethyl 2-((2,5-dichlorophenyl)thio)propanoate (CAS 1248500-70-0), establishes a definitive and rigorous hazard profile 3.
Table 2: GHS Hazard Classification & Causality
| GHS Code | Hazard Statement | Biochemical Causality |
| H302 | Harmful if swallowed | Esterase-mediated hydrolysis in the GI tract releases 2,5-dichlorothiophenol, a highly toxic and reactive cellular irritant. |
| H315 | Causes skin irritation | High lipophilicity allows rapid partitioning into the stratum corneum, causing lipid disruption and localized inflammation. |
| H319 | Causes serious eye irritation | The thioether moiety interacts with mucosal proteins, leading to protein denaturation and severe ocular irritation. |
Metabolic Degradation & Toxicity Pathway
Understanding the metabolic fate of Ethyl (2,5-dichlorophenylthio)acetate is crucial for predicting its toxicological impact. The primary risk arises from enzymatic cleavage and subsequent oxidation.
Metabolic degradation and detoxification pathway of Ethyl (2,5-dichlorophenylthio)acetate.
Validated Protocols for Safe Handling & Decontamination
Standard laboratory practices often fail to address the insidious nature of halogenated thioethers. Thioethers are notorious for their low olfactory thresholds and persistence. The following protocol outlines a self-validating system for spill response, utilizing oxidative neutralization to eliminate both toxicity and odor.
Step-by-Step Methodology: Oxidative Decontamination Protocol
Rationale: Physical absorption alone leaves trace thioethers that volatilize over time, causing chronic inhalation exposure. Chemical oxidation using sodium hypochlorite (NaOCl) converts the volatile thioether into a stable, non-volatile, and completely odorless sulfone.
-
Isolation & PPE: Immediately isolate the spill area. Don a NIOSH-approved respirator with organic vapor cartridges, double nitrile gloves, and chemical safety goggles.
-
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use combustible materials like sawdust, as the subsequent oxidation step generates heat.
-
Oxidative Wash: Carefully apply a 5-10% dilute sodium hypochlorite (bleach) solution directly to the absorbed material. Allow a 15-minute contact time to ensure complete oxidation of the thioether to its corresponding sulfone.
-
Validation (Self-Validating Step): Swab the decontaminated area and test the swab with Ellman's reagent (DTNB). A lack of yellow colorimetric shift confirms the absolute absence of free thiols or unoxidized reactive sulfur species.
-
Disposal: Collect the neutralized slurry into a sealed, clearly labeled hazardous waste container for high-temperature incineration.
Self-validating oxidative decontamination workflow for thioether spills.
Analytical Validation & Stability Assessment
To ensure scientific integrity during drug development, the stability of Ethyl (2,5-dichlorophenylthio)acetate must be rigorously monitored. The sulfur atom is prone to ambient auto-oxidation, which can compromise synthetic yields and biological assays.
Step-by-Step Methodology: LC-MS/MS Stability Profiling
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity required to detect trace sulfoxide/sulfone impurities that form during suboptimal storage.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous LC-MS grade Acetonitrile. Crucial Causality: Avoid protic solvents (like methanol or water) during storage and prep to prevent premature ester hydrolysis.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The highly lipophilic parent compound will elute significantly later than its oxidized degradation products.
-
Mass Spectrometry Detection: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the parent mass transition (m/z 265 → product ions).
-
Data Analysis & Validation: Quantify the peak area of the parent compound against the oxidized sulfoxide (m/z 281) and sulfone (m/z 297) peaks. A calculated purity of >98% parent compound validates the batch for downstream synthetic or biological use.
References
- Title: 1624268-48-9 | (2,5-Dichlorophenyl)(2-ethoxyethyl)
- Title: 1248500-70-0 | Ethyl 2-((2,5-dichlorophenyl)thio)
- Title: 1-Chloro-4-(ethylsulfanyl)
Sources
S-Alkylation Architectures of 2,5-Dichlorothiophenol: A Technical Review
Topic: Literature Review of 2,5-Dichlorothiophenol Alkylation Products Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dichlorothiophenol (2,5-DCTP), also known as 2,5-dichlorobenzenethiol, represents a critical scaffold in the synthesis of sulfur-containing heterocycles, agrochemicals, and industrial pigments. Unlike simple thiophenols, the 2,5-dichloro substitution pattern imparts unique steric and electronic properties that influence nucleophilicity and metabolic stability. This guide provides a comprehensive technical review of the S-alkylation products derived from 2,5-DCTP, focusing on synthetic methodologies, mechanistic pathways, and their downstream applications in Thioindigo dye production and pharmaceutical intermediate synthesis .
Chemical Foundation & Reactivity Profile
2,5-Dichlorothiophenol (CAS: 5858-18-4) is characterized by a thiol group (-SH) attached to a benzene ring with chlorine atoms at the ortho and meta positions relative to the sulfur.
Nucleophilicity and Sterics
The S-alkylation of 2,5-DCTP is primarily governed by the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion.
-
Acidity (pKa): The electron-withdrawing nature of the chlorine atoms (inductive effect, -I) increases the acidity of the thiol proton compared to unsubstituted thiophenol (pKa ~6.6 vs. ~6.0 for dichlorinated analogs). This allows for deprotonation by weaker bases (e.g., K₂CO₃, NaHCO₃).
-
Steric Hindrance: The chlorine atom at the C2 (ortho) position introduces steric bulk, which can retard S_N2 reaction rates with bulky electrophiles but generally does not inhibit reactions with primary alkyl halides (e.g., methyl iodide, chloroacetic acid).
The Core Mechanism: S_N2 Substitution
The fundamental transformation involves the generation of a thiolate anion followed by nucleophilic attack on an alkyl halide.
Caption: General S_N2 mechanism for the alkylation of 2,5-dichlorothiophenol. The thiolate anion acts as the nucleophile.
Primary Product Classes & Applications
The alkylation products of 2,5-DCTP can be categorized into three distinct industrial and research classes.
Class A: Carboxymethylation (The Thioindigo Route)
The most significant industrial application of 2,5-DCTP is its conversion to 2,5-dichlorophenylthioglycolic acid . This compound is the direct precursor to Tetrachlorothioindigo , a high-performance red-violet pigment.
-
Reaction: Condensation of 2,5-DCTP with monochloroacetic acid (MCA) in an alkaline medium.
-
Downstream Chemistry: The thioglycolic acid undergoes cyclization (using chlorosulfonic acid or AlCl₃) to form the thioindoxyl intermediate, which is then oxidized to the thioindigo dye.
Class B: Heterocyclic Thioethers (Pharmaceuticals)
In medicinal chemistry, the 2,5-dichlorophenylthio moiety is used as a hydrophobic pharmacophore. It is often linked to nitrogenous heterocycles (pyridines, pyrimidines) to enhance lipophilicity and metabolic stability against oxidative cleavage.
-
Key Example: 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine (CAS 219865-85-7).
-
Application: Building block for kinase inhibitors and GPCR ligands.
Class C: Simple Alkyl Sulfides (Metabolic Standards)
Methylation of 2,5-DCTP yields 2,5-dichlorophenyl methyl sulfide .
-
Application: Used as an analytical standard in environmental toxicology to track the metabolism of Polychlorinated Biphenyls (PCBs) and other chlorinated aromatics. These sulfides are often oxidized in vivo to sulfoxides and sulfones.
Quantitative Data Summary
| Product Name | Alkylating Agent | Conditions | Yield (Typical) | Application | Ref |
| 2,5-Dichlorophenyl-thioglycolic acid | Chloroacetic acid | NaOH (aq), Reflux | 90-95% | Thioindigo Pigments | [1] |
| 2,5-Dichlorophenyl methyl sulfide | Methyl Iodide | K₂CO₃, Acetone, RT | 85-92% | PCB Metabolite Std | [2] |
| 6-[(2,5-Dichlorophenyl)thio]-pyridin-3-amine | 6-Chloro-3-aminopyridine | NaH, DMF, Heat | 60-75% | Pharma Intermediate | [3] |
| Phosphorothioic acid esters | Diethyl chlorophosphate | Et₃N, DCM | 70-80% | Agrochemicals | [4] |
Detailed Experimental Protocol
Synthesis of 2,5-Dichlorophenylthioglycolic Acid
This protocol is adapted from industrial patent literature for high-yield synthesis suitable for scale-up.
Objective: Synthesis of 2,5-dichlorophenylthioglycolic acid via S-alkylation.
Reagents:
-
2,5-Dichlorothiophenol (1.0 eq)
-
Monochloroacetic acid (1.1 eq)
-
Sodium Hydroxide (2.5 eq)
-
Water (Solvent)
-
Hydrochloric Acid (for acidification)
Step-by-Step Methodology:
-
Preparation of Thiolate: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve NaOH (2.5 eq) in water. Add 2,5-dichlorothiophenol (1.0 eq) slowly. The solution will turn slightly yellow as the sodium thiolate forms.
-
Alkylation: Prepare a solution of monochloroacetic acid (1.1 eq) in a minimum amount of water. Neutralize this solution with Na₂CO₃ before addition to prevent immediate precipitation of the thiol.
-
Addition: Add the chloroacetate solution dropwise to the refluxing thiolate solution over 30 minutes.
-
Reflux: Maintain reflux at 100°C for 2-4 hours. Monitor consumption of thiol by TLC or starch-iodine test.
-
Isolation: Cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to pH 1-2. The product, 2,5-dichlorophenylthioglycolic acid, will precipitate as a white to off-white solid.
-
Purification: Filter the solid, wash with cold water to remove inorganic salts, and recrystallize from water/ethanol if necessary.
Self-Validating Checkpoints:
-
Checkpoint 1: Upon addition of NaOH, the foul smell of the thiol should diminish as the non-volatile salt forms.
-
Checkpoint 2: Acidification must yield a heavy precipitate. If oil separates, the product may be impure or the temperature is too high.
Experimental Workflow Diagram
Caption: Synthetic workflow for the carboxymethylation of 2,5-DCTP.
Future Outlook & Emerging Trends
While the dye industry provides the historical bulk demand for 2,5-DCTP alkylation products, emerging trends point toward high-value fine chemicals:
-
Fluorinated Agrochemicals: Research into "pesticide-likeness" suggests that combining the 2,5-dichlorophenylthio moiety with fluorinated alkyl chains (e.g., trifluoroethyl) could yield novel fungicides with enhanced lipophilicity.
-
Polymer Science: Thioethers possess high refractive indices. Alkylation of 2,5-DCTP with polymerizable groups (e.g., vinylbenzyl chloride) is a potential route to high-RI optical polymers for lens applications.
References
- US Patent 4260778A. Process for the preparation of thioindigo compounds. Google Patents.
-
PubChem Compound Summary . 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine. National Library of Medicine. Available at: [Link]
-
Organic Syntheses . General procedures for Thiol Alkylation. (General Reference for S_N2 protocols). Available at: [Link]
Methodological & Application
Application Note: High-Efficiency Synthesis of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate
Executive Summary
This application note details a robust, laboratory-scale protocol for the synthesis of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate via the nucleophilic substitution (
This intermediate is a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), sulfur-containing heterocycles, and agrochemicals. The protocol prioritizes atom economy and operational simplicity , utilizing a mild base-mediated alkylation in a polar aprotic solvent. Unlike traditional methods that may require strong bases (NaH) or biphasic catalysis, this procedure uses Potassium Carbonate (
Reaction Mechanism & Rationale
The synthesis proceeds via a classic Williamson-type thioetherification.
-
Deprotonation: The weak base (
) deprotonates the acidic thiol proton ( ~6-7) of 2,5-dichlorothiophenol to generate the highly nucleophilic thiolate anion. -
Nucleophilic Attack: The thiolate attacks the
-carbon of ethyl bromoacetate. -
Leaving Group Displacement: Bromide is displaced, yielding the thioether ester.
Why Ethyl Bromoacetate? While ethyl chloroacetate is cheaper, ethyl bromoacetate is selected for this protocol because the C-Br bond is weaker than the C-Cl bond, significantly accelerating the reaction rate at mild temperatures (refluxing acetone) without requiring iodide catalysis (Finkelstein conditions).
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway of the base-mediated thioalkylation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | CAS No.[2][3][4] | Role |
| 2,5-Dichlorothiophenol | 179.07 | 1.0 | 5858-18-4 | Nucleophile |
| Ethyl Bromoacetate | 167.00 | 1.1 | 105-36-2 | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 584-08-7 | Base |
| Acetone (HPLC Grade) | - | Solvent | 67-64-1 | Solvent |
Safety Warning:
-
2,5-Dichlorothiophenol: Potent stench, toxic. Handle only in a fume hood. Treat glassware with bleach to oxidize residues.
-
Ethyl Bromoacetate: Lachrymator (tear gas agent).[2] Avoid inhalation.
Step-by-Step Procedure
Step 1: Thiolate Formation
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add 2,5-Dichlorothiophenol (1.79 g, 10.0 mmol) and Acetone (50 mL).
-
Add anhydrous
(2.76 g, 20.0 mmol) in one portion. -
Stir vigorously at Room Temperature (RT) for 15 minutes. Observation: The solution may turn slightly yellow/cloudy as the thiolate forms.
Step 2: Alkylation
-
Add Ethyl Bromoacetate (1.22 mL, 11.0 mmol) dropwise via syringe over 5 minutes. Caution: Exothermic reaction possible.[5]
-
Heat the mixture to reflux (
) for 2-3 hours. -
In-Process Control (IPC): Monitor by TLC (See Section 4). The starting thiol spot should disappear.
Step 3: Workup
-
Cool the reaction mixture to RT.
-
Filter off the solid inorganic salts (
, excess ) using a sintered glass funnel or Celite pad. Wash the cake with acetone (2 x 10 mL). -
Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove acetone.
-
Redissolve the oily residue in Ethyl Acetate (50 mL).
-
Wash the organic phase with:
-
Water (2 x 20 mL)
-
Saturated
(1 x 20 mL) - removes trace acid. -
Brine (1 x 20 mL)
-
-
Dry over anhydrous
, filter, and concentrate to yield the crude product.
Purification
The crude product is typically >90% pure and appears as a pale yellow oil or low-melting solid.
-
If necessary: Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (95:5 to 90:10).
-
Process Control & Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, use the following checkpoints:
TLC Monitoring
-
Stationary Phase: Silica Gel
-
Mobile Phase: Hexanes:EtOAc (8:2)
-
Visualization: UV (254 nm) and Ellman’s Reagent (specific for free thiols).
-
Starting Material (Thiol): UV active, stains yellow with Ellman’s (positive SH).
-
Product: UV active, negative Ellman’s test (no free SH).
-
NMR Characterization (Expected Data)
Confirm structure using
| Fragment | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.45 - 7.10 | Multiplet | 3H | 2,5-dichlorophenyl ring |
| 4.20 | Quartet ( | 2H | Ester methylene | |
| 3.75 | Singlet | 2H | ||
| 1.25 | Triplet ( | 3H | Ester methyl |
Note: The disappearance of the thiol proton (~3.5-4.0 ppm, broad) and the appearance of the singlet at 3.75 ppm confirms alkylation.
Workflow Visualization
Figure 2: Operational workflow for the synthesis.[5]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Oxidation of thiol to disulfide. | Degas solvents with |
| Starting Material Remains | Base insolubility or old reagents. | Grind |
| Hydrolysis (Acid formation) | Wet solvents or prolonged exposure to moisture. | Use anhydrous acetone. Store product in desiccator; esters can hydrolyze. |
References
-
Bahrami, K., Khodaei, M. M., & Nejati, A. (2010). A Green and Highly Efficient Alkylation of Thiols in Water. Organic Chemistry.
- Supports the general efficacy of mediated thiol alkyl
-
BenchChem. (2025).[5] Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate. Application Note.
- Provides structural analog characteriz
-
Google Patents. (1988). Process for the preparation of 2,5-dichlorophenylthioglycolic acid. EP0290886A1.
- Establishes the reactivity of 2,5-dichlorothiophenol with chloroacetic acid deriv
-
Organic Syntheses. (1930). Ethyl Bromoacetate Synthesis. Org. Synth. 10, 32.
- Reference for the properties and handling of the alkyl
Sources
Protocol for esterification of [(2,5-Dichlorophenyl)thio]acetic acid
Application Note: Optimized Esterification Strategies for [(2,5-Dichlorophenyl)thio]acetic Acid
Executive Summary
This technical guide outlines the validated protocols for the esterification of [(2,5-Dichlorophenyl)thio]acetic acid (CAS: 6274-27-7). As a key intermediate in the synthesis of pharmaceuticals (e.g., PPAR agonists, enzyme inhibitors) and agrochemicals, the derivatization of this carboxylic acid requires specific attention to the thioether moiety , which is susceptible to oxidation (sulfoxide/sulfone formation) under harsh conditions.
This guide presents two distinct methodologies:
-
Fischer Speier Esterification: The robust, scalable method for simple alkyl esters (Methyl/Ethyl).
-
Steglich Esterification: The mild, ambient-temperature method for coupling with complex, acid-sensitive, or sterically hindered alcohols.
Chemical Profile & Strategic Analysis
| Property | Data |
| Compound Name | [(2,5-Dichlorophenyl)thio]acetic acid |
| CAS Number | 6274-27-7 |
| Molecular Weight | 237.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, DCM; Low solubility in water.[1][2][3] |
| pKa | ~3.5 (Predicted) |
| Critical Reactivity | Thioether Sensitivity: The sulfur atom is prone to oxidation. Avoid nitric acid or vigorous heating in open air. Sterics: The 2,5-dichloro pattern provides moderate steric bulk but the acetic acid spacer (-S-CH₂-COOH) ensures the carboxyl group remains accessible. |
Method Selection Logic
-
Scenario A: High-Throughput / Scale-Up (Simple Esters)
-
Scenario B: Drug Discovery / Complex Conjugates
-
Method: Steglich Coupling (DCC/DMAP).
-
Why: Occurs at room temperature (RT), neutral pH, compatible with labile functional groups on the alcohol partner.
-
Risk:[5] Formation of N-acylurea byproduct (requires filtration).
-
Experimental Workflows (Visualization)
Caption: Decision tree for selecting the optimal esterification route based on alcohol complexity.
Protocol A: Fischer Esterification (Standard)
Objective: Synthesis of Methyl [(2,5-dichlorophenyl)thio]acetate. Scale: 10 mmol (approx. 2.37 g of acid).
Reagents:
-
[(2,5-Dichlorophenyl)thio]acetic acid (2.37 g, 10 mmol)
-
Methanol (Anhydrous, 30 mL) – Acts as solvent and reactant.
-
Sulfuric Acid (conc. H₂SO₄, 0.5 mL) – Catalyst.
-
Sodium Bicarbonate (sat. aq. NaHCO₃) – Quenching.
-
Ethyl Acetate (EtOAc) – Extraction.[6]
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Cap the condenser with a nitrogen or argon balloon (or line) to maintain an inert atmosphere.
-
Scientific Rationale: While thioethers are relatively stable, refluxing in air can lead to partial oxidation to the sulfoxide (S=O). The inert atmosphere eliminates this variable.
-
-
Dissolution: Add the [(2,5-Dichlorophenyl)thio]acetic acid (2.37 g) to the flask. Add Methanol (30 mL). Stir until the solid is mostly suspended/dissolved.
-
Catalysis: Carefully add concentrated H₂SO₄ (0.5 mL) dropwise. The reaction is exothermic; mild warming may occur.
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (System: Hexane:EtOAc 3:1). The starting acid will stay at the baseline or streak; the ester will move to R_f ~ 0.5–0.6.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove most of the methanol (reduce volume to ~5 mL).
-
Dilute the residue with EtOAc (50 mL) and water (20 mL).
-
Neutralization: Slowly add saturated NaHCO₃ solution while stirring until gas evolution (CO₂) ceases and the aqueous layer pH is ~8. This removes the acid catalyst and any unreacted starting material.
-
-
Extraction: Separate the layers. Wash the organic layer with Brine (20 mL). Dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under vacuum.
-
Purification: The resulting oil/solid is usually of high purity (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.
Protocol B: Steglich Esterification (Coupling)
Objective: Esterification with a complex alcohol (R-OH) or when mild conditions are required. Scale: 1.0 mmol.
Reagents:
-
[(2,5-Dichlorophenyl)thio]acetic acid (237 mg, 1.0 mmol)
-
Target Alcohol (R-OH, 1.0–1.1 mmol)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (227 mg, 1.1 mmol)
-
DMAP (4-Dimethylaminopyridine) (12 mg, 0.1 mmol, 10 mol%)
-
Dichloromethane (DCM, Anhydrous, 10 mL)
Step-by-Step Procedure:
-
Preparation: In a 25 mL RBF, dissolve the Acid (1.0 mmol) and the Alcohol (1.0 mmol) in anhydrous DCM (10 mL).
-
Catalyst Addition: Add DMAP (0.1 mmol). Cool the solution to 0°C using an ice bath.
-
Scientific Rationale: Cooling prevents the formation of N-acylurea rearrangement byproducts, ensuring the O-acylisourea intermediate reacts with the alcohol.
-
-
Coupling: Add DCC (1.1 mmol) in one portion (or dissolved in minimal DCM).
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 12–18 hours.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form as the reaction proceeds.
-
-
Workup:
-
Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl (10 mL) (to remove DMAP), then saturated NaHCO₃ (10 mL), then Brine.
-
-
Isolation: Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purification: Flash column chromatography is usually required to remove traces of urea byproducts.
Quality Control & Data Analysis
| Parameter | Expected Result | Notes |
| TLC (Hex:EtOAc 3:1) | Product R_f ~ 0.6 | Acid R_f < 0.1 (streaks). |
| ¹H NMR (CDCl₃) | δ 3.6–3.8 ppm (s, 2H) | Represents the -S-CH₂-CO- protons. A shift is observed from the acid to the ester.[7][8] |
| ¹H NMR (Ester) | δ 3.7 ppm (s, 3H) | For Methyl Ester (-OCH₃). |
| IR Spectroscopy | 1735–1750 cm⁻¹ | Strong Ester C=O stretch. (Acid C=O is typically 1700–1725 cm⁻¹ broad). |
| Yield | 85–95% | Fischer method typically yields higher for simple esters. |
Troubleshooting & Safety
-
Odor Control: Thioethers can have a disagreeable odor, though this specific acid is relatively low-odor due to its molecular weight. However, if the C-S bond cleaves (unlikely in these conditions), thiophenols are extremely malodorous. Always work in a fume hood.
-
Oxidation (Impurity): If ¹H NMR shows a split or downfield shift of the -CH₂- protons (approx. 4.0 ppm), sulfoxide formation may have occurred.
-
Remedy: Recrystallize or run a tighter column. Ensure inert atmosphere in future runs.
-
-
Low Yield (Steglich): If the alcohol is very bulky, the reaction may be slow.
-
Alternative: Convert the acid to its Acid Chloride using Oxalyl Chloride/DMF in DCM, then react with the alcohol and Pyridine. This is more aggressive than DCC but avoids urea byproducts.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68492, 2,5-Dichlorophenoxyacetic acid (Analogous chemistry). Retrieved from [Link]
-
Organic Chemistry Portal. Steglich Esterification: Mechanism and Protocols. Retrieved from [Link]
- Sigma-Aldrich (Merck).Product Specification: [(2,5-Dichlorophenyl)thio]acetic acid.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[9] Angewandte Chemie International Edition, 17(7), 522–524. (Foundational reference for Protocol B).
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 2,5-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 68492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 5. EP0290886A1 - Process for the preparation of 2,5-dichlorophenylthioglycolic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ioc.tu-clausthal.de [ioc.tu-clausthal.de]
- 8. researchgate.net [researchgate.net]
- 9. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
Reaction conditions for alkylating 2,5-dichlorobenzenethiol with ethyl bromoacetate
Technical Application Note: Optimized Synthesis of Ethyl (2,5-dichlorophenylthio)acetate
Part 1: Abstract & Strategic Overview
This guide details the protocol for the S-alkylation of 2,5-dichlorobenzenethiol (2,5-DCBT) with ethyl bromoacetate to synthesize ethyl (2,5-dichlorophenylthio)acetate .[1] This transformation is a classic nucleophilic substitution (
Key Reaction Characteristics:
-
Reaction Type: Nucleophilic Substitution (
). -
Nucleophile: 2,5-dichlorobenzenethiolate anion (generated in situ).[1]
-
Electrophile: Ethyl bromoacetate (
-haloester).[1] -
Critical Quality Attribute (CQA): Prevention of disulfide dimer formation and ester hydrolysis.
Part 2: Critical Reaction Parameters (Optimization)
Success relies on balancing nucleophilicity against side reactions. The following parameters are optimized based on electronic effects and solubility profiles.
Base Selection & Stoichiometry
-
Recommendation: Potassium Carbonate (
), anhydrous.[2] -
Rationale: 2,5-DCBT is significantly more acidic (
) than alkyl thiols.[1] is sufficient to deprotonate the thiol completely without promoting the hydrolysis of the ethyl ester, which is a risk with stronger hydroxide bases ( , ). -
Stoichiometry: Use 1.2 – 1.5 equivalents relative to the thiol. Excess base ensures rapid deprotonation and scavenges the HBr byproduct.
Solvent System
-
Primary Recommendation: N,N-Dimethylformamide (DMF) .[1]
-
Why: DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving the thiolate anion "naked" and highly reactive. This maximizes reaction rate and yield.
-
-
Green Alternative: Acetone .
-
Why: Easier to remove during workup and less toxic. However, reaction rates are slower, often requiring reflux.
-
Electrophile Handling
-
Reagent: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and alkylating agent.
-
Addition: Must be added dropwise at
. The reaction is exothermic; rapid addition can lead to thermal runaway or double-alkylation side products (though rare with thiols).[1]
Part 3: Detailed Experimental Protocol
Materials Table
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |
| 2,5-Dichlorobenzenethiol | Substrate | 1.0 | 179.07 | Solid |
| Ethyl Bromoacetate | Electrophile | 1.1 | 167.00 | 1.506 |
| Potassium Carbonate | Base | 1.5 | 138.21 | Solid |
| DMF (Anhydrous) | Solvent | -- | -- | 0.944 |
| Ethyl Acetate / Hexanes | Workup | -- | -- | -- |
Step-by-Step Procedure
1. Preparation of Thiolate (Nucleophile Generation)
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.[1] Flush with Nitrogen (
) or Argon. -
Charge the flask with 2,5-dichlorobenzenethiol (10.0 mmol, 1.79 g) .
-
Add anhydrous DMF (20 mL) . Stir until fully dissolved.
-
Add Potassium Carbonate (15.0 mmol, 2.07 g) in one portion.
-
Observation: The solution may turn yellow/orange, indicating the formation of the thiolate anion. Stir at Room Temperature (RT) for 15–20 minutes.
2. Alkylation (Electrophile Addition)
-
Cool the reaction mixture to
using an ice-water bath. -
Add Ethyl Bromoacetate (11.0 mmol, 1.22 mL) dropwise via syringe over 5–10 minutes.
-
Critical Control: Do not allow temperature to spike.[3]
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature .
-
Stir for 2–4 hours .
3. In-Process Control (IPC)
-
Monitor by TLC (Thin Layer Chromatography).[4]
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).[4] The product will be less polar (higher
) than the starting thiol. The thiol spot should disappear.
4. Workup & Isolation
-
Quench the reaction by pouring the mixture into 100 mL of ice-cold water .
-
Observation: The product typically precipitates as an oil or solid.
-
Extract with Ethyl Acetate (
mL) . -
Combine organic layers and wash with:
-
Water (
mL) (Critical to remove DMF). -
Brine (
mL) .
-
-
Dry the organic layer over anhydrous
or .[5] -
Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.
5. Purification
-
Method A (Crystallization): If the crude is solid, recrystallize from hot Ethanol or Hexane/EtOAc mixture.
-
Method B (Flash Chromatography): If oil, purify via silica gel column. Gradient: 0%
10% EtOAc in Hexanes.
Part 4: Mechanism & Workflow Visualization
The following diagram illustrates the reaction pathway and the logical flow of the experimental procedure.
Caption: Figure 1: Reaction logic flow from deprotonation to SN2 alkylation, highlighting the critical intermediate and oxidation risk.
Part 5: Troubleshooting & Safety
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation or moisture.[1] | Ensure |
| Disulfide Impurity | Oxidation of thiol by air. | Degas solvents with |
| Ester Hydrolysis | Presence of water or strong base ( | Strictly use Carbonate base; avoid aqueous workup until reaction is complete. |
Safety Protocol (HSE)
-
Stench Management: 2,5-DCBT has a potent, repulsive sulfur odor. All work must be performed in a fume hood.[6]
-
Decontamination:[1] Treat all glassware with a 10% Bleach (Sodium Hypochlorite) solution before removing from the hood. This oxidizes the thiol to the odorless sulfonate.
-
-
Lachrymator: Ethyl bromoacetate causes severe eye irritation.[7][8] Wear tight-fitting safety goggles.[1]
-
Skin Contact: Thiols can be absorbed through skin. Double-glove (Nitrile) is recommended.[1]
References
-
PrepChem. (n.d.). Synthesis of ethyl [(p-chloromethylbenzyl)thio]acetate. Retrieved October 26, 2025, from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved October 26, 2025, from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Procedure for cyclization of ethyl (phenylthio)acetate derivatives
Abstract
This application note details the validated protocols for the cyclization of ethyl (phenylthio)acetate and its
Mechanistic Insight & Rationale
The cyclization of ethyl (phenylthio)acetate (
Pathway A: Intramolecular Friedel-Crafts Acylation (The "Thioindoxyl" Route)
This is the standard industrial route. The ester is typically hydrolyzed to the free acid, (phenylthio)acetic acid. In the presence of a dehydrating superacid (Polyphosphoric Acid), the carboxylic acid forms an acylium ion (or mixed anhydride). The sulfur atom activates the benzene ring (ortho/para director), facilitating the electrophilic attack of the acylium species at the ortho position to close the 5-membered ring.
-
Product: Benzo[b]thiophen-3(2H)-one (exists in keto-enol equilibrium with 3-hydroxybenzo[b]thiophene).
-
Key Challenge: Control of temperature is critical. Overheating leads to intermolecular condensation (formation of thioindigo dyes).
Pathway B: Pummerer-Mediated Cyclization
For derivatives where the
Visualization of Reaction Pathways
Figure 1: Divergent synthetic pathways for ethyl (phenylthio)acetate cyclization.
Protocol A: Synthesis of Benzo[b]thiophen-3(2H)-one via PPA
Scope: Best for unsubstituted or ring-substituted precursors yielding the ketone core. Safety Warning: Polyphosphoric Acid (PPA) is viscous and corrosive. It retains heat significantly.
Reagents & Equipment
-
(Phenylthio)acetic acid (derived from ethyl ester via standard hydrolysis).
-
Polyphosphoric Acid (115%
basis). -
Mechanical stirrer (magnetic stirring often fails due to PPA viscosity).
-
Ice-water bath.
Step-by-Step Methodology
-
Pre-Treatment (Hydrolysis):
-
Dissolve ethyl (phenylthio)acetate (10.0 mmol) in 10% NaOH (20 mL). Reflux for 1 hour.
-
Cool and acidify with conc. HCl to pH 1.
-
Filter the precipitated (phenylthio)acetic acid, wash with cold water, and dry under vacuum over
. -
Checkpoint: Ensure moisture content is <0.5% to prevent PPA deactivation.
-
-
Cyclization Setup:
-
In a 3-neck round-bottom flask, heat 50 g of PPA to 60°C (internal temperature) to lower viscosity.
-
Add (phenylthio)acetic acid (5.0 g, 29.7 mmol) portion-wise over 15 minutes.
-
Why: Rapid addition causes localized hot spots, leading to tar formation.
-
-
Reaction Phase:
-
Increase temperature to 75–80°C .
-
Stir vigorously for 60–90 minutes.
-
In-Process Control (IPC): Monitor by TLC (System: Hexane/EtOAc 4:1). The starting acid (
) should disappear, and a less polar spot ( , often fluorescent) should appear.
-
-
Quenching & Workup:
-
Cool the mixture to 40°C.
-
Pour the reaction mass slowly onto 200 g of crushed ice/water with vigorous stirring. The PPA must be fully hydrolyzed (mixture becomes homogenous).
-
Extract with
( mL). -
Wash combined organics with sat.
(to remove unreacted acid) and brine. -
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.
-
Protocol B: Pummerer-Mediated Oxidative Cyclization
Scope: Ideal for generating 3-substituted benzo[b]thiophenes directly from derivatives.
Step-by-Step Methodology
-
Oxidation to Sulfoxide:
-
Dissolve ethyl (phenylthio)acetate derivative (1.0 eq) in MeOH/Water (1:1).
-
Add
(1.1 eq) at 0°C. Stir at RT for 4 hours. -
Extract with DCM, dry, and concentrate to obtain the sulfoxide.
-
-
Cyclization (Pummerer):
-
Dissolve the sulfoxide (1.0 mmol) in dry
(10 mL) under Argon. -
Add Trifluoroacetic Anhydride (TFAA) (2.0 eq) at 0°C.
-
Stir for 30 min at 0°C, then reflux for 1–2 hours.
-
Mechanism:[1][2][3][4][5][6] TFAA acylates the sulfoxide oxygen; elimination creates the thionium ion, which is trapped by the phenyl ring.
-
-
Aromatization (Optional but common):
-
If the product is a dihydro-derivative, add a Lewis acid (
) or simply reflux longer to drive elimination of the acid byproduct, yielding the fully aromatic benzo[b]thiophene.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete hydrolysis of PPA during quench. | Stir on ice for at least 30 mins. PPA complexes can trap product. |
| Tar/Polymer Formation | Reaction temperature >90°C. | Maintain T < 80°C. Use mechanical stirring to prevent hot spots. |
| Starting Material Remains | Moisture in PPA. | Use fresh PPA or add small quantity of |
| Product is Red/Purple | Formation of Thioindigo (dimerization). | Avoid exposure to air during heating; ensure inert atmosphere ( |
| No Cyclization (Protocol B) | Pummerer intermediate hydrolysis. | Ensure strictly anhydrous conditions for TFAA step. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the PPA-mediated cyclization.
References
-
Chemistry of Thiochroman-4-ones and Thioindoxyls.
- Review of sulfur heterocycle synthesis.
-
Source:
-
Friedel-Crafts Acyl
- Detailed mechanistic overview of intramolecular acyl
-
Source:
-
Pummerer Rearrangement Applic
- Protocols for thionium ion cycliz
-
Source:
-
Synthesis of Benzo[b]thiophenes.
- General methodologies including oxidative cycliz
-
Source:
-
Polyphosphoric Acid in Organic Synthesis.
- Handling and application of PPA in cyclodehydr
-
Source:
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Pummerer_rearrangement [chemeurope.com]
- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solvent selection for Ethyl (2,5-dichlorophenylthio)acetate synthesis
Application Note: Optimizing Solvent Systems for the Synthesis of Ethyl (2,5-dichlorophenylthio)acetate
Introduction & Mechanistic Basis
The synthesis of Ethyl (2,5-dichlorophenylthio)acetate is a critical intermediate step in the production of various agrochemicals and pharmaceutical heterocycles. The transformation is a classical S-alkylation (Nucleophilic Substitution) involving 2,5-dichlorothiophenol and ethyl bromoacetate (or chloroacetate).
While the reaction appears straightforward, the presence of the 2,5-dichloro substitution pattern on the aromatic ring introduces specific electronic effects:
-
Acidity: The electron-withdrawing chlorine atoms lower the pKa of the thiol (approx. pKa 6.0–6.5) compared to unsubstituted thiophenol (pKa ~6.6), making deprotonation easier.
-
Nucleophilicity: The resulting thiolate anion is slightly stabilized, potentially reducing its nucleophilicity.
-
Solubility: The dichlorinated ring significantly increases lipophilicity, complicating the use of purely aqueous systems without phase transfer catalysis.
Core Directive: The choice of solvent dictates not just the yield, but the impurity profile (specifically disulfide formation) and the ease of downstream processing (workup).
Reaction Scheme & Solvent Influence
Figure 1: Mechanistic pathway highlighting the critical role of solvent in stabilizing the thiolate intermediate versus the transition state.
Solvent Selection Matrix
The following table synthesizes experimental data and theoretical solvation parameters to guide selection.
| Solvent Class | Representative Solvent | Yield Potential | Reaction Rate | Green Score | Critical Notes |
| Dipolar Aprotic | DMF, DMSO | High (>95%) | Very Fast | Low | Avoid if possible. "Naked" thiolate is highly reactive, but solvent removal is energy-intensive. High risk of genotoxic impurities if DMF decomposes. |
| Polar Aprotic (Volatile) | Acetone , MEK | High (90-95%) | Fast | Medium | Recommended for Lab Scale. Excellent balance. |
| Polar Protic | Ethanol, Isopropanol | Moderate (80-85%) | Moderate | High | Green Choice. Hydrogen bonding solvates the thiolate, slightly retarding the SN2 attack. Risk of transesterification if solvent alcohol differs from ester group. |
| Biphasic / Non-Polar | Toluene / Water | High (>90%) | Fast (with PTC) | High | Recommended for Scale-Up. Requires Phase Transfer Catalyst (e.g., TBAB). Excellent impurity rejection in aqueous wash. |
Detailed Experimental Protocols
Protocol A: The "Standard" High-Yield Method (Acetone)
Best for: Laboratory synthesis, gram-scale, quick optimization.
Reagents:
-
2,5-Dichlorothiophenol (1.0 equiv)
-
Ethyl Bromoacetate (1.05 equiv) [Note: Chloroacetate can be used but requires NaI catalyst]
-
Potassium Carbonate (
), anhydrous (1.5 equiv) -
Solvent: Acetone (Reagent Grade) - 10 mL per gram of thiol.
Procedure:
-
Setup: Charge a round-bottom flask with 2,5-dichlorothiophenol and Acetone.
-
Activation: Add anhydrous
. Stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow as the thiolate forms. -
Addition: Add Ethyl Bromoacetate dropwise over 10 minutes. The reaction is exothermic; ensure temperature does not exceed 40°C to prevent disulfide formation.
-
Reaction: Reflux (approx. 56°C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or direct use if purity >95% by NMR.
Protocol B: The "Green" Scale-Up Method (Biphasic Toluene)
Best for: Multi-gram to Kilo scale, industrial transfer, avoiding toxic solvents.
Reagents:
-
2,5-Dichlorothiophenol (1.0 equiv)
-
Ethyl Bromoacetate (1.1 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv - 5 mol%)
-
Solvent: Toluene (5 vol) + Water (5 vol)
-
Base: NaOH (1.1 equiv, dissolved in the water phase)
Procedure:
-
Phase Preparation: Dissolve NaOH in water.[3] Dissolve 2,5-dichlorothiophenol and TBAB in Toluene.
-
Mixing: Combine phases in a reactor with vigorous overhead stirring (critical for PTC).
-
Addition: Add Ethyl Bromoacetate to the biphasic mixture at 20–25°C.
-
Reaction: Stir vigorously at 40°C for 4 hours.
-
Separation: Stop stirring. Allow phases to separate.
-
Bottom Layer: Aqueous waste (contains NaBr). Discard.
-
Top Layer: Product in Toluene.
-
-
Wash: Wash the Toluene layer with water (1x) and Brine (1x).
-
Isolation: Evaporate Toluene to yield the oil/solid.
Troubleshooting & Critical Control Points
-
Issue: Low Yield / Starting Material Remains.
-
Cause: Incomplete deprotonation or "poisoning" of the surface of solid bases (
). -
Fix: Switch to Protocol B (PTC) or add a catalytic amount of Sodium Iodide (Finkelstein condition) if using the chloro-derivative.
-
-
Issue: Disulfide Impurity (Bis(2,5-dichlorophenyl)disulfide).
-
Cause: Oxidation of the thiolate anion by atmospheric oxygen.
-
Fix: Degas solvents with Nitrogen/Argon before use. Perform reaction under inert atmosphere.
-
-
Issue: Transesterification.
-
Cause: Using Methanol as a solvent with an Ethyl ester.
-
Fix: Always match the alcohol solvent to the ester group (Use Ethanol for Ethyl esters).
-
Decision Workflow
Figure 2: Decision matrix for selecting the optimal solvent system based on scale and safety requirements.
References
-
Nucleophilic Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Thioether Synthesis via Phase Transfer Catalysis: Organic Syntheses, Coll. Vol. 6, p. 581 (1988); Vol. 55, p. 127 (1976).
-
Green Solvents in Organic Synthesis: Chem. Rev. 2007, 107, 6, 2167–2220.
-
Solvent Effects on Nucleophilicity: Parker, A. J. Chem. Rev. 1969, 69, 1, 1–32.
-
2,5-Dichlorobenzenethiol Properties: PubChem Compound Summary for CID 13737.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting & Removal of 2,5-Dichlorothiophenol
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the purification of reaction mixtures containing unreacted 2,5-dichlorothiophenol (DCTP) . Due to its potent nucleophilicity, volatility, and foul odor, residual DCTP can severely complicate downstream chromatography and biological assays. This guide provides field-proven, self-validating protocols to chemically quench or extract this stubborn reagent.
Physicochemical Properties & Mechanistic Causality
To successfully remove DCTP, we must exploit its inherent physicochemical properties. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring significantly lowers the pKa of the thiol group compared to unsubstituted thiophenol. This enhanced acidity allows for selective deprotonation and aqueous partitioning. Alternatively, its high susceptibility to oxidation and alkylation provides orthogonal chemical quenching routes.
Table 1: Quantitative Physicochemical Data of 2,5-Dichlorothiophenol
| Property | Value / Metric | Causality & Impact on Purification |
| Molecular Weight | 179.06 g/mol | Forms a high MW disulfide (356.1 g/mol ) upon oxidation, drastically altering chromatographic retention time. |
| Boiling Point | 112–116 °C (at 50 mmHg) | Too high for simple rotary evaporation; requires chemical transformation or high-vacuum distillation[1]. |
| Melting Point | 22–25 °C | Can solidify in cold traps, creating a risk of vacuum line blockages[1]. |
| Thiol pKa (Est.) | < 5.5 | Electron-withdrawing chlorines increase acidity relative to standard thiophenol (pKa ~6.6)[2], enabling mild basic extraction. |
| Redox Potential | Highly susceptible | Easily oxidizes to bis(2,5-dichlorophenyl) disulfide in the presence of mild oxidants or atmospheric oxygen[3]. |
Strategic Workflow for DCTP Removal
The following decision matrix illustrates the optimal removal strategy based on the chemical stability of your target compound.
Workflow for 2,5-dichlorothiophenol removal based on target molecule stability.
Self-Validating Experimental Protocols
Method A: Oxidative Quenching (Iodine Titration)
Causality: Thiols are rapidly oxidized to disulfides by halogens[4]. By converting 2,5-DCTP into bis(2,5-dichlorophenyl) disulfide, you eliminate the foul odor and drastically decrease the polarity of the impurity. The resulting disulfide will elute near the solvent front on normal-phase silica gel, easily separating from most polar target molecules. Self-Validating Mechanism: Iodine acts as its own colorimetric indicator. The reaction is complete when the yellow/brown color of iodine persists, proving that all nucleophilic thiol has been consumed.
Step-by-Step Protocol:
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Titration: Prepare a solution of Iodine (
) in a small amount of the same solvent. Add the solution dropwise to the stirring crude mixture at room temperature. -
Validation: Continue addition until a faint yellow/brown color persists in the solution for more than 30 seconds.
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate (
) and stir vigorously until the organic layer becomes completely colorless, confirming the neutralization of excess iodine. -
Extraction: Separate the layers. Wash the organic layer with brine, dry over anhydrous
, and concentrate. Purify via standard column chromatography.
Method B: Electrophilic Scavenging (Iodoacetamide)
Causality: If your target molecule contains oxidation-sensitive moieties (e.g., alkenes, secondary amines, or other thioethers), oxidative quenching is contraindicated. Instead, iodoacetamide is used to alkylate the free thiol via an
Step-by-Step Protocol:
-
Alkylation: To the crude reaction mixture, add 1.5 to 2.0 equivalents of iodoacetamide relative to the estimated amount of residual 2,5-DCTP.
-
Base Addition: Add 2.0 equivalents of a mild, non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to ensure the thiol remains in its highly nucleophilic thiolate form.
-
Incubation: Stir the mixture at room temperature for 30–60 minutes.
-
Validation: Spot the reaction on a TLC plate or run a rapid LC-MS. The disappearance of the 2,5-DCTP mass (
177/179 in negative ion mode) validates the completion of the scavenging step. -
Cleanup: Wash the organic mixture with water (3x) to remove the polar thioether adduct and excess iodoacetamide.
Method C: pH-Driven Aqueous Extraction
Causality: The electron-withdrawing chlorine atoms lower the pKa of 2,5-DCTP (<5.5)[2]. This allows for quantitative deprotonation using mild bases, partitioning the water-soluble thiolate into the aqueous layer while the neutral target molecule remains in the organic phase.
Step-by-Step Protocol:
-
Dilution: Dilute the crude mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Deprotonation: Wash the organic layer with 3 volumes of 5% aqueous sodium bicarbonate (
, pH ~8.3) or 1M sodium hydroxide ( , if the target is not base-sensitive). -
Validation: Check the pH of the aqueous wash using pH paper. It must remain basic (>pH 8) to ensure the thiolate does not reprotonate and re-enter the organic layer.
-
Phase Separation: Carefully separate the layers. Caution: Do not acidify the aqueous layer outside of a fume hood, as this will regenerate the volatile, toxic thiol.
Troubleshooting & FAQs
Q: Why does my product still smell like thiophenol after a basic aqueous extraction? A: Thiolates are highly susceptible to spontaneous air oxidation. During basic extraction in the presence of atmospheric oxygen, a small fraction of the 2,5-DCTP thiolate may oxidize to the disulfide before partitioning into the aqueous layer[3]. Because the disulfide is highly lipophilic and neutral, it remains in the organic layer, carrying the odor with it. To prevent this, degas your extraction solvents with nitrogen, or intentionally use Method A to drive the oxidation to completion before chromatography.
Q: The 2,5-DCTP peak co-elutes with my target peptide during preparative HPLC. How can I resolve this? A: 2,5-DCTP and many hydrophobic peptides have similar retention times on C18 columns due to matched hydrophobicity[5]. By applying Method B (Iodoacetamide) prior to HPLC, you convert the thiol into a polar thioether. This polar adduct will elute much earlier in the void volume or during the low-organic phase of the gradient, cleanly separating from your target peptide.
Q: Can I use a polymer-supported scavenger instead of iodoacetamide? A: Yes. Polymer-supported maleimide or functionalized sepiolite resins can act as excellent solid-phase scavengers. The causality is identical to Method B, but the self-validating advantage is that the resin can simply be filtered off through a Celite pad, eliminating the need for aqueous workup. Ensure you allow sufficient swelling time for the resin in solvents like DCM or DMF.
References
- ChemicalBook. "2,5-DICHLOROTHIOPHENOL | 5858-18-4".
- National Institutes of Health (PMC). "From structure to redox: the diverse functional roles of disulfides and implications in disease.
- Benchchem. "Removal of residual thiophenol after Dnp deprotection.
- Chemistry LibreTexts. "15.7: Redox Reactions of Thiols and Disulfides.
- Reddit (r/OrganicChemistry). "Removal of Smelly Thiol via Extraction?
Sources
Technical Support Center: Stability Protocols for Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate
Case ID: EST-HYD-25DC Subject: Preventing Hydrolysis During Workup & Isolation Status: Open Priority: High (Yield Critical)
Executive Summary
The Issue: Users frequently report yield loss of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate (EDSA) during aqueous workup. The primary failure mode is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-(2,5-dichlorophenyl)sulfanylacetic acid).
The Chemistry: This specific ester is electronically activated toward hydrolysis.
-
Inductive Effect: The 2,5-dichlorophenyl moiety is strongly electron-withdrawing.
-
Sulfide Linker: The
-sulfur atom, while capable of resonance donation, exerts a net inductive withdrawal on the -carbon due to the electronegative aryl ring attached to it. -
Result: The carbonyl carbon is significantly more electrophilic than in simple aliphatic esters, making it hypersensitive to nucleophilic attack by water (
) or hydroxide ( ).
Diagnostic Workflow
Before altering your protocol, confirm that hydrolysis is the root cause of your yield loss using this decision matrix.
Figure 1: Diagnostic decision tree to distinguish hydrolysis from oxidation or physical loss.
Root Cause Analysis & Mechanisms
A. Base-Catalyzed Hydrolysis (Saponification) - The Primary Killer
This reaction is irreversible and rapid.
-
Mechanism: Hydroxide (
) attacks the carbonyl carbon.[1][2] The tetrahedral intermediate collapses, expelling ethoxide. The resulting carboxylic acid is immediately deprotonated by the base, driving the equilibrium to completion.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Specific Risk for EDSA: The electron-poor 2,5-dichlorophenyl ring pulls electron density through the sulfur, destabilizing the ester and lowering the activation energy for the initial nucleophilic attack [1].
-
Common Error: Using 1M NaOH or strong carbonate solutions to neutralize acid catalysts.
B. Acid-Catalyzed Hydrolysis
This reaction is reversible .[3]
-
Mechanism: Protonation of the carbonyl oxygen activates it for water attack.[4]
-
Equilibrium Shift: According to Le Chatelier’s principle, a large excess of water (the workup solvent) drives the reaction toward the acid form [2].[5]
Troubleshooting Protocols
Protocol A: Quenching Basic Reactions (e.g., Alkylation)
Use this when your reaction mixture contains bases like
The Goal: Neutralize the base without creating a transient high-pH spike that saponifies the ester.
| Step | Action | Technical Rationale |
| 1 | Cool to 0°C | Kinetic control. Hydrolysis rates drop significantly at lower temperatures [3]. |
| 2 | Dilute with Organic | Add EtOAc or DCM before adding water.[6] This partitions the ester into the organic phase immediately, shielding it from the aqueous base. |
| 3 | Buffer Quench | Add Saturated |
| 4 | Rapid Separation | Do not let layers sit. Separate immediately. |
Protocol B: Quenching Acidic Reactions (e.g., Fischer Esterification)
Use this when your reaction contains
The Goal: Neutralize acid without "overshooting" into the alkaline range.
-
Cool to 0°C.
-
Pour into Saturated
: Crucial: Pour the reaction mixture slowly into the base, not the base into the reaction. This ensures the ester is always in a base-rich environment (neutralizing acid instantly) rather than an acid-rich environment (which promotes hydrolysis).-
Warning: If the reaction is large scale, the heat of neutralization can trigger hydrolysis. Use an internal thermometer to keep T < 10°C.
-
-
Phosphate Buffer Alternative: For extremely sensitive substrates, use 0.5M Phosphate Buffer (pH 7.0) instead of bicarbonate.
Protocol C: Handling Emulsions
Sulfur-containing aromatics often form stubborn emulsions, prolonging contact time with water.
-
The Fix: Add solid NaCl (salt) directly to the separatory funnel to increase the ionic strength of the aqueous layer (Salting Out).
-
Do NOT: Do not wait hours for separation. If it doesn't separate in 10 mins, filter through a Celite pad to break the emulsion.
Visual Guide: The "Safe" Workup Pathway
Figure 2: Optimized workup workflow to minimize hydrolytic stress.
Frequently Asked Questions (FAQ)
Q: Can I use 1M NaOH to remove unreacted phenol starting material?
A: NO. The 2,5-dichlorophenyl group makes the ester carbonyl highly electrophilic. 1M NaOH will saponify your product within seconds. To remove phenolic impurities, wash with cold 5%
Q: My product is an oil and retains water. Can I leave it on the high-vac overnight?
A: Yes, but ensure it is chemically neutral first. If trace acid or base remains, the residual water will hydrolyze the ester in neat form under vacuum. Always dry thoroughly with
Q: I see a peak at M+16 in my LCMS. Is this hydrolysis? A: No, that is oxidation . The sulfide (-S-) has oxidized to a sulfoxide (-S(=O)-). This usually happens if you use peroxide-containing ethers (like old THF) or if the workup is exposed to air for too long under acidic conditions. Purge solvents with nitrogen.[6][7]
Q: Why is the "2,5-dichloro" pattern significant?
A: The chlorine atoms are electron-withdrawing. They pull electron density away from the phenyl ring, which in turn pulls from the sulfur, and finally from the
References
-
Electronic Effects in Ester Hydrolysis: Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10, pp. 57-207). Elsevier. Link
-
Equilibrium Dynamics: LibreTexts Chemistry. (2022).[8] Hydrolysis of Esters. Link
-
Temperature Dependence: Laidler, K. J., & Chen, D. (1958). The influence of temperature on the acid and base hydrolysis of esters. Transactions of the Faraday Society, 54, 1026-1033. Link
Sources
Technical Support Center: Troubleshooting Thioether Ester Synthesis
Executive Summary & Diagnostic Workflow
Thioether esters are critical intermediates in drug development and polymer chemistry, typically synthesized via Thiol-Michael Addition (conjugate addition to acrylates) or Radical Thiol-Ene Coupling .
Low purity in these reactions almost invariably stems from three root causes:
-
Oxidative Instability: Formation of disulfide byproducts (
). -
Thermodynamic Reversibility: Incomplete conversion in base-catalyzed Michael additions.
-
Side-Reactions: Homopolymerization of the acrylate or radical coupling.
The following diagnostic workflow isolates the specific failure mode based on your analytical data (NMR/LC-MS).
Diagnostic Flowchart[1][2]
Caption: Decision logic for identifying root causes of low purity in thioether ester synthesis based on crude product analysis.
Troubleshooting Guide (Q&A)
Category A: Reaction Optimization & Purity[2]
Q1: My NMR shows a persistent peak corresponding to the disulfide dimer (
A: Disulfides form rapidly via the oxidation of thiolate anions by trace oxygen. Even "inert" atmospheres can contain enough
-
The Fix:
-
Sparging is Mandatory: Simply flushing the headspace is insufficient. You must sparge the solvent with Argon or Nitrogen for at least 15–20 minutes before adding the thiol [1].[1]
-
Reducing Agents: Add a water-soluble reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) during the workup. TCEP is preferred as it selectively reduces disulfides to thiols without affecting the ester linkage and works over a wide pH range [2].
-
Protocol Adjustment: If using a base catalyst (e.g.,
), add the thiol last, dropwise, to the degassed mixture of acrylate and base. This minimizes the standing concentration of the oxidizable thiolate anion.
-
Q2: I am observing low yields in the Thiol-Michael addition of a secondary thiol to an acrylate. The reaction seems to stall.
A: Thiol-Michael additions are equilibrium processes. Steric hindrance (secondary thiols) and thermodynamic reversibility (Retro-Michael) are the culprits here.
-
The Fix:
-
Catalyst Switch: Switch from a weak base (TEA) to a potent nucleophilic catalyst like DMP (dimethylphenylphosphine) or a superbase like DBU (if the substrate tolerates it). Nucleophilic initiation often proceeds faster than general base catalysis for hindered substrates [3].
-
Concentration: Run the reaction at high concentration (>1.0 M) or neat (solvent-free) to drive the equilibrium toward the product.
-
Kinetic Trapping: The moment conversion plateaus, quench the reaction with a stoichiometric amount of acid (e.g., acetic acid or HCl in ether). This protonates the thiolate/enolate intermediates, preventing the reverse reaction during workup.
-
Q3: My product solidifies or becomes gummy during concentration. What happened?
A: You likely triggered anionic or radical homopolymerization of the acrylate. Acrylates are prone to polymerization initiated by the very thiyl radicals or anions intended for the coupling.
-
The Fix:
-
Radical Inhibitor: Ensure your acrylate contains a stabilizer (e.g., MEHQ). If you distilled the acrylate to purify it, you removed the inhibitor; add 100 ppm of MEHQ back immediately.
-
Light Exclusion: Thiols are photo-active. Wrap the reaction flask in aluminum foil to prevent background radical initiation by ambient light.
-
Stoichiometry: Use a slight excess of the thiol (1.05 eq), not the acrylate. Excess acrylate is a polymerization risk; excess thiol is merely a smell nuisance (easier to remove).
-
Category B: Purification & Work-up
Q4: Distillation results in a black tar and loss of product. Is the thioether ester thermally unstable?
A: Yes. Thioethers can undergo elimination or oxidation at high temperatures. Furthermore, if you have unreacted acrylate, it will polymerize in the pot.
-
The Fix:
-
Avoid Pot Distillation: Use Kugelrohr distillation or Wiped Film Evaporation where residence time at high heat is minimal.
-
Column Chromatography: If the boiling point is too high, use silica gel chromatography. Note: Sulfur compounds can streak on silica. Deactivate the silica with 1% triethylamine in the eluent to prevent decomposition or irreversible adsorption.
-
Scavenging: Instead of distillation, use a maleimide-functionalized resin to scavenge excess thiol, or a thiol-functionalized resin to scavenge excess acrylate. Filter, wash, and evaporate for high purity without heat.
-
Q5: The product smells strongly of thiol even after high-vacuum drying. How do I deodorize it?
A: The human nose can detect thiols at parts per billion levels. "Trace" impurities are enough to ruin the user experience.
-
The Fix:
-
Bleach Wash (Glassware only): Never bleach your product (it will oxidize to sulfoxide). Use bleach only to clean the glassware and waste streams [4].
-
Odorless Substitution: If the specific structure allows, substitute the alkyl thiol with 1-dodecanethiol or other high-molecular-weight "odorless" thiols [5].
-
The "Copper Wash": Wash the organic layer with dilute aqueous copper(II) sulfate (
). Copper forms a complex with free thiols that remains in the aqueous phase, significantly reducing the odor of the organic product.
-
Standard Operating Procedure (SOP)
Protocol: High-Fidelity Thiol-Michael Addition for Thioether Esters Objective: Synthesis of Methyl 3-(benzylthio)propanoate (Model System)
Materials
-
Thiol: Benzyl mercaptan (1.05 equiv)
-
Acceptor: Methyl acrylate (1.00 equiv)
-
Catalyst: Dimethylphenylphosphine (
, 0.05 equiv) or Hexylamine (for metal-free routes) [6]. -
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Workflow
-
Pre-Reaction Conditioning:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Cap with a rubber septum and purge with Argon for 15 minutes.
-
Solvent Prep: Spurge DCM with Argon for 20 minutes in a separate vessel.
-
-
Reaction Initiation:
-
Inject the Methyl Acrylate (1.00 eq) and solvent (0.5 M concentration) into the flask.
-
Add the Catalyst (
, 0.05 eq). -
Critical Step: Add the Benzyl Mercaptan (1.05 eq) dropwise over 10 minutes. Reason: Gradual addition prevents localized high concentrations of thiolate, reducing disulfide coupling.
-
-
Monitoring (Self-Validation):
-
Stir at room temperature for 2 hours.
-
TLC Check: Stain with
. The acrylate spot ( ) should disappear. -
NMR Check: Take an aliquot. Look for the disappearance of vinyl protons (5.8–6.4 ppm). If vinyl protons persist >5%, add 0.02 eq more catalyst.
-
-
Quench & Work-up:
-
Add 0.1 eq of Acetic Acid to quench the catalyst.
-
Concentrate the mixture on a rotary evaporator.
-
-
Purification (Choose based on scale):
-
Small Scale (<1g): Pass through a short plug of silica gel (eluent: 10% EtOAc/Hexanes) to remove the catalyst.
-
Large Scale (>10g): High-vacuum distillation.
-
Odor Removal: Wash the organic phase with 10%
(aq) before drying over .
-
Quantitative Data Summary
Table 1: Comparison of Catalyst Efficiency in Thioether Ester Synthesis
| Catalyst Type | Typical Loading | Reaction Time | Primary Side Reaction | Recommended For |
| Triethylamine ( | 10-50 mol% | 4-12 hrs | Disulfide formation (slow rate) | Simple, unhindered primary thiols |
| Phosphine ( | 1-5 mol% | < 1 hr | Acrylate polymerization | Hindered thiols, rapid "click" synthesis |
| DBU (Superbase) | 1-2 mol% | Mins | Hydrolysis of ester (if wet) | Low-reactivity Michael acceptors |
| Radical Initiator (DMPA) | 0.1-1 mol% | 10-30 mins | Radical coupling / Isomerization | Electron-rich alkenes (non-activated) |
References
-
National Institutes of Health (NIH). A disulfide-based linker for thiol–norbornene conjugation. PMC Articles. [Link]
-
MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]
-
Master Organic Chemistry. Thiols and Thioethers: Properties and Key Reactions. [Link]
-
ResearchGate. Odorless Substituted for Foul-Smelling Thiols: Syntheses and Applications. [Link]
-
RSC Publishing. Synthesis of degradable multi-segmented polymers via Michael-addition thiol–ene step-growth polymerization. [Link]
Sources
Purification methods for Ethyl (2,5-dichlorophenylthio)acetate: Column chromatography vs distillation
CAS: 6274-27-7 | Molecular Weight: ~265.16 g/mol
Welcome to the Technical Support Center. This guide addresses the purification challenges associated with Ethyl (2,5-dichlorophenylthio)acetate , an arylthioester intermediate often used in pharmaceutical and agrochemical synthesis.
Unlike standard esters, the presence of the thioether linkage (-S-) and the dichlorinated ring introduces specific challenges: thermal sensitivity, oxidation susceptibility (disulfide formation), and persistent odors.
Part 1: The Decision Matrix (Triage)
"Should I Distill or Chromatograph?"
Do not default to one method. Use this decision matrix to select the optimal path based on your current scale and impurity profile.
Figure 1: Purification Decision Tree. Note that disulfide impurities often co-distill with the product, making chromatography necessary if they are present.
Part 2: Pre-Purification Protocol (Mandatory)
Stop! Read this before heating or loading a column.
The most common failure mode for this compound is disulfide contamination . The starting material, 2,5-dichlorothiophenol, oxidizes easily to bis(2,5-dichlorophenyl)disulfide.
-
If you distill: The thiol will co-distill or oxidize in the pot.
-
If you column: The thiol will streak (tail) and contaminate fractions.
The Fix: Chemical Washing
Thiophenols are acidic (
-
Dissolve crude oil in Ethyl Acetate or DCM.
-
Wash 2x with 10% NaOH or Sat.
.-
Why? This converts the thiophenol to the water-soluble thiolate salt.
-
-
Wash 1x with Water, 1x with Brine.
-
Dry over
and concentrate.
Part 3: Troubleshooting Guide – Column Chromatography
Best for: Small scale (<10g), high purity requirements (>98%), removal of disulfide dimers.
Standard Protocol:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane/Ethyl Acetate gradient.
| Issue | Diagnosis | Solution |
| Co-elution of Impurities | The disulfide dimer is non-polar and runs just ahead of or with the ester. | Use a shallower gradient. Start with 100% Hexane to flush the disulfide (High |
| "Streaking" or Tailing | Residual thiophenol or carboxylic acid (hydrolysis product) is present. | Acidify or Basify? For thiols/acids, add 1% Acetic Acid to the eluent to suppress ionization, sharpening the band. However, the alkaline wash (Part 2) is superior. |
| Product Crystallizes on Column | The compound has a melting point near RT (common for arylthioacetates). | Solid Loading. Dissolve crude in DCM, adsorb onto silica, evaporate, and load the dry powder. Do not use liquid loading if solubility is temperature-dependent. |
Part 4: Troubleshooting Guide – Vacuum Distillation
Best for: Large scale (>20g), removal of non-volatile salts/polymers. Risk: Thermal decomposition of the C-S bond.
Technical Specs for Success:
-
Vacuum Requirement: High Vacuum (< 1.0 mmHg) is mandatory .
-
Estimated Boiling Point: ~150–165°C @ 1 mmHg (Based on 2,4-dichloro analog data [1]).
Figure 2: Short-path distillation setup is preferred over Vigreux columns to minimize thermal exposure time.
| Symptom | Root Cause | Corrective Action |
| Head temperature fluctuates / No distillate | Vacuum is insufficient. The BP at >5 mmHg is likely above the decomposition temp (>200°C). | Check the system. Grease all joints. Ensure pump oil is fresh. If you cannot achieve <1 mmHg, abort and switch to chromatography. |
| Product solidifies in condenser | Melting point is above the coolant temperature. | Switch Coolant. Turn off the water circulator. Allow the condenser to act as an "air condenser." Use a heat gun gently on the glass to melt clogs. |
| Distillate is yellow/orange | Sulfur oxidation or "entrainment" of pot residue. | Install a Splash Guard. You are likely bumping. Use a larger flask (only half full) and a Claisen adapter to prevent splash-over. |
| Horrible smell in lab | Thiophenol vapors escaping pump exhaust. | Bleach Trap. Vent your vacuum pump exhaust into a bleach solution to oxidize sulfur compounds immediately. |
Part 5: Frequently Asked Questions (FAQs)
Q: The product smells like rotten cabbage even after column. Is it pure? A: Likely not. Arylthioesters have a faint odor, but a sharp "rotten" smell indicates free thiol (thiophenol).
-
Test: Run a TLC.[1][2] If you see a streak or a spot at the solvent front, wash the product solution with dilute NaOH again.
-
Cleanup: Clean all glassware with a dilute Bleach (Sodium Hypochlorite) solution. This oxidizes the smelly thiols to odorless sulfonates [2].
Q: Can I recrystallize instead of distilling? A: Possibly. Many ethyl (arylthio)acetates are low-melting solids.
-
Try this: Dissolve in minimal hot Hexane (or Pentane). Add a few drops of Ethanol. Cool slowly to -20°C. If it oils out, seed it with a crystal from a previous batch if available. If it remains an oil, you must distill.
Q: Is the compound light sensitive?
A: Yes, thioethers can undergo photo-oxidation to sulfoxides (
References
- Context: Used as a structural analog to estimate boiling point behavior (145°C @ 2mm for the phenoxy variant implies slightly higher for the thio variant).
- Organic Syntheses. (n.d.). General procedures for handling thiols and sulfides.
- Context: Validates the hydrolysis/esterification workflow and purification via extraction/distillation for dichlorophenyl acetate deriv
-
Royal Society of Chemistry. (2018). A User's Guide to the Thiol-Thioester Exchange. Retrieved from [Link]
- Context: Provides mechanistic insight into the stability and exchange reactions of thioesters in organic media.
Sources
Technical Support Center: Stability of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate
Welcome to the technical support center for Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reagent in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly under basic conditions, to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate, especially in the presence of a base?
A1: The main stability concern for Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate under basic conditions is its susceptibility to hydrolysis of the ethyl ester group. This reaction, known as saponification, is a common pathway for ester degradation in the presence of a base, leading to the formation of the corresponding carboxylate salt (2-(2,5-dichlorophenyl)sulfanylacetate) and ethanol.[1][2] The rate of this hydrolysis is dependent on the strength of the base, the temperature, and the solvent system used.[3][4]
Q2: I am using Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate in a reaction that requires a basic catalyst. What type of base is recommended to minimize degradation?
A2: To minimize the degradation of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate, it is advisable to use a mild, non-nucleophilic base. While strong bases like sodium hydroxide or potassium hydroxide will readily hydrolyze the ester, weaker bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally more compatible. The choice of base will be dictated by the specific requirements of your reaction. For instance, in syntheses involving the reaction of a thiol with an ethyl haloacetate, potassium carbonate is often employed successfully.[5][6]
Q3: Can I use sodium hydroxide (NaOH) with this compound?
A3: The use of strong bases like sodium hydroxide with Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate is generally not recommended if the integrity of the ester group is to be maintained. NaOH will act as a catalyst for the rapid hydrolysis (saponification) of the ester.[2][3] If your protocol absolutely requires a strong base, the reaction should be conducted at low temperatures and for the shortest possible duration to minimize this unwanted side reaction. Careful monitoring of the reaction progress is crucial in such cases.
Q4: How can I detect the degradation of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate in my sample?
A4: Degradation of the compound can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). When using chromatography, you would typically observe the appearance of a new, more polar spot (on TLC) or peak (in HPLC) corresponding to the carboxylate salt or the carboxylic acid (after acidic workup). A decrease in the peak area of the starting material over time would also indicate degradation.
Q5: What are the recommended storage conditions for Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate to ensure its long-term stability?
A5: To ensure the long-term stability of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate, it should be stored in a cool, dry place, away from direct sunlight and moisture. The container should be tightly sealed to prevent the ingress of atmospheric moisture, which could contribute to slow hydrolysis over time. For extended storage, refrigeration is recommended.
Troubleshooting Guides
Issue 1: Low or No Yield in a Reaction Where Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate is a Starting Material
-
Symptom: Your reaction, which utilizes Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate in the presence of a base, is resulting in a low yield of the desired product, and a significant amount of a polar byproduct is observed.
-
Possible Cause: The base used in your reaction is too strong and is causing the saponification of your starting material before it has a chance to react as intended.
-
Troubleshooting Steps:
-
Analyze the Byproduct: Isolate and characterize the polar byproduct. If it is the carboxylic acid (after workup), this confirms that hydrolysis is the issue.
-
Change the Base: Switch to a milder base. If you are using an alkoxide or hydroxide, consider using potassium carbonate, sodium bicarbonate, or an organic amine base.
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the competing hydrolysis reaction.
-
Sequential Addition: If possible, add the base slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Symptom: You are getting variable yields and purity in a reaction involving Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate under basic conditions.
-
Possible Cause: The stability of your starting material may be compromised before or during the reaction. This could be due to improper storage, variations in the quality of the base, or residual moisture in your reaction setup.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before each reaction, check the purity of your Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate by an appropriate analytical method (e.g., NMR, GC-MS).
-
Use Anhydrous Conditions: Ensure your solvents and glassware are thoroughly dried, as water will facilitate hydrolysis, especially in the presence of a base.
-
Standardize Your Base: Use a fresh, high-purity batch of your chosen base for each reaction to avoid inconsistencies.
-
Control Reaction Time: Precisely control the reaction time. Extended reaction times will increase the extent of any degradation.
-
Experimental Protocols
Protocol 1: General Procedure for a Reaction Utilizing Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate with a Mild Base
This protocol provides a general guideline for a substitution reaction where the ester is expected to remain intact.
-
To a solution of your nucleophile (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or acetone) under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate (1.1 eq).
-
Add a mild base such as potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: Stability Test of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate Under Basic Conditions
This protocol allows for a systematic evaluation of the stability of the compound in the presence of a specific base.
-
Prepare a stock solution of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate in a suitable solvent (e.g., acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a defined amount of the stock solution.
-
To each vial, add a solution of the base you wish to test (e.g., 0.1 M NaOH, 0.1 M K₂CO₃ in a suitable solvent system) to achieve the desired final concentration. Include a control vial with no base.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 40 °C).
-
At specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial, quench the reaction with a mild acid (if a strong base was used), and analyze the sample by HPLC to determine the remaining percentage of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate.
Data Presentation
Table 1: Expected Relative Stability of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate with Different Bases
| Base | Base Strength | Expected Rate of Hydrolysis | Recommended Use |
| Sodium Hydroxide (NaOH) | Strong | Very High | Not recommended for ester stability |
| Potassium Carbonate (K₂CO₃) | Mild | Moderate to Low | Suitable for many applications |
| Triethylamine (TEA) | Mild | Low | Good for acid scavenging |
| Sodium Bicarbonate (NaHCO₃) | Weak | Very Low | Suitable for sensitive substrates |
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
References
-
α-Halo carboxylic acids and esters - Wikipedia. Available at: [Link]
-
23.4: Alpha Halogenation of Carbonyls - Chemistry LibreTexts. Available at: [Link]
-
Thiols And Thioethers - Master Organic Chemistry. Available at: [Link]
-
Saponification of Ethyl Acetate Experiment | PDF - Scribd. Available at: [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. Available at: [Link]
-
Reactions of Thiols - Chemistry Steps. Available at: [Link]
-
Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - PMC. Available at: [Link]
-
Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Available at: [Link]
-
Synthesis of ethyl 2-(4-acetylaminophenyl)propionate - PrepChem.com. Available at: [Link]
-
Austin Chemical Engineering. Available at: [Link]
-
The Hydrolysis of Diclofenac Esters - Monash. Available at: [Link]
-
Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC. Available at: [Link]
- EP0290886A1 - Process for the preparation of 2,5-dichlorophenylthioglycolic acid - Google Patents.
-
Evaluation of Ethyl Acetate Saponification Reaction: Comparison of the Accuracy of Conductometric and Titrimetric Methods - Jurnal Kartika Kimia. Available at: [Link]
-
Aspen Plus® Simulation of Saponification of Ethyl Acetate in the Presence of Sodium Hydroxide in a Plug Flow Reactor - Longdom Publishing. Available at: [Link]
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. Available at: [Link]
-
OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR - SciSpace. Available at: [Link]
- CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents.
-
ethyl thioglycolate, 623-51-8 - The Good Scents Company. Available at: [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. Available at: [Link]
-
Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines - ChemRxiv. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. jkk.unjani.ac.id [jkk.unjani.ac.id]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. longdom.org [longdom.org]
- 5. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate
High-Resolution 1H NMR Analysis of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate: A Comparative Methodological Guide
Executive Summary
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate is a critical intermediate in the synthesis of sulfur-containing heterocycles and pharmaceutical thioethers. While HPLC-MS is frequently employed for purity assessment, it often fails to definitively distinguish between regioisomers (e.g., 2,4-dichloro vs. 2,5-dichloro analogs) due to identical molecular weights and similar fragmentation patterns.
This guide establishes 1H NMR spectroscopy as the primary validation tool for this compound. By focusing on the scalar coupling constants (
Methodological Comparison: Why NMR?
The following table contrasts 1H NMR with standard chromatographic techniques for this specific analyte.
| Feature | 1H NMR (Recommended) | HPLC-MS (Alternative) | Critical Insight |
| Regio-Specificity | High. | Low. Relies on retention time; isomers often co-elute. | NMR proves the Cl atoms are at positions 2 and 5 via the splitting pattern of H-3, H-4, and H-6. |
| Linker Validation | Direct. S-CH | Indirect. Mass ion ( | A downfield shift of the S-CH |
| Quantification | Absolute. qNMR requires no reference standard of the analyte. | Relative. Requires a calibration curve with a pure standard. | NMR allows direct purity calculation using the ethyl ester signals as an internal anchor. |
Solvent Selection Strategy
The choice of solvent fundamentally alters the spectral resolution of the aromatic region.
-
Chloroform-d (
): The Standard.-
Pros: Excellent solubility for this lipophilic ester; minimal interaction with the sulfur lone pairs.
-
Cons: Water peak at ~1.56 ppm can overlap with the ethyl triplet if the sample is wet.
-
Recommendation: Use for routine structural confirmation.
-
-
Dimethyl Sulfoxide-
( ): The Alternative.-
Pros: Displaces water to ~3.33 ppm, clearing the aliphatic region. Separates aromatic signals if overlapping in
. -
Cons: High viscosity broadens lines; hygroscopic nature introduces large water signals over time.
-
Recommendation: Use only if the sample contains polar impurities (e.g., the hydrolyzed acid) or if aromatic resolution in
is ambiguous.
-
Experimental Protocol
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the analyte into a clean vial.
-
Solvent: Add 600 µL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference. -
Homogenization: Vortex for 30 seconds. Ensure the solution is clear; filter through a cotton plug if particulate matter (e.g., inorganic salts from synthesis) persists.
-
Transfer: Transfer to a 5 mm high-precision NMR tube.
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise per unit time.
-
Spectral Width (SW): 12–14 ppm (–2 to 12 ppm).
-
Relaxation Delay (D1): 1.0 s (sufficient for qualitative analysis; increase to 5–10 s for qNMR).
-
Number of Scans (NS): 16 (sufficient for >10 mg sample).
-
Temperature: 298 K (25°C).
Spectral Analysis & Interpretation
Theoretical Structure & Numbering
-
Ethyl Group:
(A) - (B) - O -[1] -
Linker: - C(=O) -
(C) - S - -
Aromatic Ring:
-
C1: S-substituted
-
C2: Cl-substituted
-
C3: Proton (H-3)
-
C4: Proton (H-4)[2]
-
C5: Cl-substituted
-
C6: Proton (H-6)
-
Assignment Table ( , 400 MHz)
| Signal | Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |
| 1 | 1.28 | Triplet (t) | 3H | 7.1 | Methyl of the ethyl ester. | |
| 2 | 3.72 | Singlet (s) | 2H | - | Diagnostic Peak. Alpha to S and C=O. If split (AB system), suspect a chiral impurity or restricted rotation. | |
| 3 | 4.21 | Quartet (q) | 2H | 7.1 | Methylene of the ethyl ester. Deshielded by oxygen.[1] | |
| 4 | 7.18 | Doublet of Doublets (dd) | 1H | 8.6, 2.5 | Ar-H4 | Meta to S, para to Cl(2). Coupled to H3 (ortho) and H6 (meta). |
| 5 | 7.30 | Doublet (d) | 1H | 8.6 | Ar-H3 | Ortho to Cl(2), meta to Cl(5). Only shows strong ortho coupling to H4. |
| 6 | 7.45 | Doublet (d) | 1H | 2.5 | Ar-H6 | Ortho to S, meta to Cl(5). Isolated from H3/H4 by substituents. Shows meta coupling to H4. |
Note on Aromatic Region: The 2,5-dichloro substitution pattern is unique. You will see one proton (H-3) as a clean doublet with a large coupling (~8.6 Hz), one proton (H-6) as a sharp doublet with a small coupling (~2.5 Hz), and the middle proton (H-4) as a doublet of doublets. A 2,4-dichloro isomer would show a different pattern (specifically, a doublet at ~7.4 (H-3), a doublet of doublets (H-5), and a doublet (H-6) with different shifts).
Visualization of Analytical Logic
Diagram 1: Structural Verification Workflow
This flowchart illustrates the decision-making process when analyzing the raw NMR data.
Caption: Logical workflow for validating Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate via 1H NMR.
Diagram 2: Aromatic Coupling Logic (2,5-Dichloro Pattern)
This diagram visualizes the specific splitting tree that confirms the position of the Chlorine atoms.
Caption: Coupling tree demonstrating the origin of the multiplicity pattern for the 2,5-dichlorophenyl ring.
Common Impurities & Troubleshooting
-
2,5-Dichlorobenzenethiol (Starting Material):
-
Indicator: Look for a thiol proton (-SH) signal around 3.5–4.0 ppm (often broad) and a shift in the aromatic region. The ethyl ester signals will be absent.
-
-
Ethyl Bromoacetate (Reagent):
-
Indicator: A singlet for
appears at ~3.80 ppm , slightly downfield from the product's S-CH peak.
-
-
Disulfide Dimer:
-
Indicator: If the reaction was oxidative, the disulfide dimer [(2,5-Cl
C H S) ] may form. This lacks the ethyl ester and S-CH signals entirely, showing only aromatic protons.
-
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Ethyl bromoacetate) & SDBS No. 1245 (Thiophenol derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Available at: [Link]
Sources
Comprehensive Guide to the Mass Spectrometry of Ethyl (2,5-dichlorophenylthio)acetate
Topic: Mass Spectrometry Fragmentation Pattern of Ethyl (2,5-dichlorophenylthio)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ethyl (2,5-dichlorophenylthio)acetate (CAS: 13704-51-3) is a critical intermediate in the synthesis of heterocyclic compounds, dyes, and pharmaceutical agents. Its structural integrity—specifically the 2,5-dichloro substitution pattern—is vital for biological activity. In drug development, distinguishing this specific isomer from its 2,4- or 3,5-dichloro analogues is a frequent analytical challenge.
This guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl (2,5-dichlorophenylthio)acetate. We compare the Electron Ionization (EI) "fingerprinting" performance against Electrospray Ionization (ESI) alternatives, demonstrating why EI remains the gold standard for structural elucidation of this chlorinated thioether.
Technical Deep Dive: Fragmentation Mechanics
The mass spectrum of Ethyl (2,5-dichlorophenylthio)acetate is governed by the interplay between the electron-rich sulfur atom and the stabilizing influence of the dichlorophenyl ring.
The Molecular Ion and Isotope Pattern
Unlike aliphatic esters, the aromatic ring stabilizes the molecular ion (
-
Molecular Weight: 264.0 (based on
). -
Isotope Signature: The presence of two chlorine atoms creates a distinct triplet cluster at
264 ( ), 266 ( ), and 268 ( ) with an approximate intensity ratio of 9:6:1 . This signature is the first checkpoint for validation.
Primary Fragmentation Pathways (EI Mode)
Under 70 eV Electron Ionization, the molecule undergoes predictable bond scissions driven by charge localization on the sulfur and carbonyl oxygen.
-
-Cleavage (C-S Bond Scission):
The most energetically favorable pathway involves the cleavage of the bond between the sulfur and the methylene carbon. This generates the 2,5-dichlorobenzenethiol radical cation (
177/179/181), often a major peak. -
McLafferty-Type Rearrangement (Ethylene Loss): While less dominant than in long-chain esters, the ethyl group can undergo a hydrogen transfer to the carbonyl oxygen, expelling a neutral ethene molecule (28 Da).
-
Result: Formation of the carboxylic acid radical cation at
236.
-
-
Alkoxy Cleavage (Loss of OEt): Cleavage of the ethoxy group (
) yields the acylium ion at 219. This ion is diagnostic for the ethyl ester functionality. -
Formation of the Tropylium-like Ion: Loss of the entire acetate side chain (
) leads to the stable dichlorophenylsulfonium ion ( 177). Alternatively, loss of the carbethoxy group ( ) yields the ion at 191.
Visualization of Fragmentation Pathways
The following diagram maps the causal relationships between the parent ion and its progeny fragments.
Figure 1: Mechanistic fragmentation pathway of Ethyl (2,5-dichlorophenylthio)acetate under 70 eV Electron Ionization.
Comparative Analysis: EI vs. ESI Performance
When validating this compound, researchers often choose between GC-MS (EI) and LC-MS (ESI). The choice fundamentally alters the data quality and specificity.
Performance Metrics
The following table contrasts the utility of Electron Ionization (EI) against Electrospray Ionization (ESI) for this specific chlorinated thioether.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Verdict for Identification |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) | EI Wins (Rich structural data) |
| Molecular Ion | Distinct ( | Dominant ( | ESI Wins (MW confirmation) |
| Fragment Richness | High (Fingerprint region) | Low (Requires MS/MS for fragments) | EI Wins (Isomer differentiation) |
| Isotope Pattern | Clear 9:6:1 pattern on fragments | Preserved on parent, but adducts complicate | EI Wins (Cleaner baseline) |
| Sensitivity | High for non-polar aromatics | Variable (Low ionization for neutral thioethers) | EI Wins (Better volatility match) |
Why EI is Superior for Isomer Differentiation
Ethyl (2,5-dichlorophenylthio)acetate has structural isomers (e.g., 2,4-dichloro or 3,4-dichloro variants).
-
ESI Mode: All isomers produce an identical
peak at 265. Without expensive MS/MS optimization, they are indistinguishable. -
EI Mode: The "ortho effect" in the 2,5-isomer (interaction between the sulfur and the ortho-chlorine) can subtly alter fragment intensities compared to the 3,4-isomer (where no ortho substituents exist). This spectral fingerprint allows for definitive identification against library standards.
Validated Experimental Protocol (GC-MS)
To reproduce the fragmentation pattern described, follow this self-validating protocol. This method is optimized to prevent thermal degradation of the thioether bond while ensuring sufficient volatilization.
Sample Preparation
-
Solvent: Dissolve 1 mg of standard in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane .
-
Why: These solvents are volatile and do not interfere with the early eluting peaks. Avoid methanol to prevent transesterification in the injector port.
-
-
Concentration: Dilute to 10 ppm for full-scan acquisition.
Instrument Parameters (Agilent/Shimadzu/Thermo Generic)
-
Inlet Temperature: 250°C (Splitless mode, 1 min purge).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Reasoning: The 5% phenyl phase provides excellent separation for chlorinated aromatics.
-
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: 230°C; Quadrupole: 150°C.
-
Scan Range:
40 – 400.
Data Validation Step
-
Check 1: Verify the presence of the
264/266/268 cluster. If the ratio is not approx 9:6:1, check for co-eluting interferences or detector saturation. -
Check 2: Confirm the presence of
177 (Dichlorothiophenol fragment). Absence suggests thermal degradation in the inlet (sulfur oxidation).
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethyl (phenylthio)acetate (Analogous fragmentation rules). NIST Chemistry WebBook. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Source for isotope patterns of chlorinated compounds).
-
ChemGuide. (2023). Mass Spectra - Fragmentation Patterns of Esters and Aromatics. [Link]
-
US EPA. (2024). Substance Details: Acetic acid, 2-[(2,5-dichlorophenyl)thio]-.[5] CompTox Chemicals Dashboard.[5] [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ethylene di(S-thioacetate) | C6H10O4S2 | CID 61059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
IR spectroscopy peaks for ester carbonyl in thioacetate derivatives
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy of thioacetate derivatives, specifically focusing on the ester carbonyl stretching frequency (
Executive Summary: The Thioester Signature
In the development of prodrugs and peptide synthesis (e.g., Native Chemical Ligation), distinguishing between a standard ester (acetate) and a thioester (thioacetate) is a critical analytical challenge. While both functional groups contain a carbonyl moiety, their vibrational signatures differ significantly due to the electronic properties of the heteroatom (Oxygen vs. Sulfur).
-
The Core Distinction: Thioesters exhibit a carbonyl stretching frequency (
) shifted to lower wavenumbers (~1690–1700 cm⁻¹) compared to standard esters (~1735–1750 cm⁻¹ ). -
Why It Matters: This ~40 cm⁻¹ "red shift" allows for the unambiguous monitoring of thioester formation, hydrolysis, or transthioesterification reactions in real-time without destructive sampling.
Theoretical Framework: The Electronic Tug-of-War
To interpret the spectra accurately, one must understand the competing electronic effects that dictate the bond order (stiffness) of the carbonyl group. The vibration frequency is approximated by Hooke's Law:
Inductive vs. Resonance Effects
The position of the carbonyl peak is determined by the balance between Induction (-I) and Resonance (+M) .[2]
-
Standard Esters (
):-
Induction (-I): Oxygen is highly electronegative (3.44), strongly withdrawing electron density from the carbonyl carbon. This shortens and strengthens the
bond, increasing .[2] -
Resonance (+M): Oxygen donates lone pair density into the carbonyl
-system, adding single-bond character (weakening ).[1] -
Net Result: In esters, the inductive effect dominates. The
bond is stiffer than in ketones, resulting in a higher frequency (~1740 cm⁻¹) .
-
-
Thioesters (
):-
Induction (-I): Sulfur is less electronegative (2.[1]58) than Oxygen.[1] The inductive withdrawal is significantly weaker, meaning less bond shortening.
-
Resonance (+M): Sulfur involves
orbitals overlapping with Carbon's orbitals.[1] This mismatch leads to poor orbital overlap and negligible resonance donation.[1] -
Net Result: With weak induction and weak resonance, the thioester carbonyl behaves similarly to a ketone but lacks the strong inductive "stiffening" seen in esters. Consequently, the peak appears at a lower frequency (~1695 cm⁻¹) .
-
Visualization of Electronic Effects
Figure 1: Comparative flow of electronic effects influencing carbonyl bond stiffness in esters vs. thioesters.
Comparative Data Analysis
The following table synthesizes experimental data for thioacetate derivatives against common carbonyl controls.
Table 1: Carbonyl Stretching Frequencies (
| Compound Class | Structure | Intensity | Key Diagnostic Notes | |
| Aliphatic Thioacetate | 1690 – 1710 | Strong | Distinctly lower than O-esters.[1][3][4] Often overlaps with ketones but distinguishable by C-S stretch (~600-700 cm⁻¹).[1] | |
| Aromatic Thioacetate | 1700 – 1715 | Strong | Slightly higher than aliphatic thioesters.[1] The phenyl ring on S limits resonance further, slightly increasing double bond character of C=O. | |
| Conjugated Thioester | 1660 – 1685 | Strong | Conjugation with the carbonyl reduces bond order, shifting frequency lower (Red Shift).[1] | |
| Standard Acetate | 1735 – 1750 | Strong | The standard reference.[1] Significantly higher frequency.[1][4][5] | |
| Phenyl Acetate | 1760 – 1770 | Strong | Higher than alkyl acetates.[1] Phenyl ring withdraws e- from Oxygen, suppressing resonance donation to C=O.[1] | |
| Ketone (Dialkyl) | 1710 – 1720 | Strong | Closest interferent to thioesters.[1] Distinguish using fingerprint region or NMR.[1] |
Critical Insight: If your spectrum shows a carbonyl peak at 1740 cm⁻¹ , you likely have an O-ester (or significant hydrolysis product).[1] If the peak is at 1695 cm⁻¹ , the thioester is intact.
Experimental Protocol: Reliable Acquisition
To ensure data integrity, follow this self-validating protocol for acquiring IR spectra of thioacetate derivatives.
A. Sample Preparation
Thioesters are often liquids or low-melting solids.[1]
-
Liquid Film (Neat):
-
Place 1 drop of the thioacetate between two polished NaCl or KBr plates.[1]
-
Caution: Thioesters can have potent odors (mercaptan-like).[1] Work in a fume hood.
-
Validation: Ensure the film is thin enough that the strongest peaks (C-H stretches) have ~10-20% transmittance.[1] If peaks "bottom out" (flat tip at 0% T), the film is too thick.
-
-
Solution Phase (DCM or CHCl₃):
-
Dissolve 10-20 mg of sample in 1 mL of anhydrous solvent (DCM).
-
Use a solution cell with CaF₂ windows (resistant to water).[1]
-
Background: Run a solvent blank before the sample to subtract solvent peaks (DCM absorbs strongly near 1260 cm⁻¹ and 700 cm⁻¹).
-
B. Acquisition Parameters (FT-IR)
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving closely spaced carbonyls).
-
Scans: Minimum 16 scans (32 recommended for high Signal-to-Noise).
-
Range: 4000 – 600 cm⁻¹.[1]
C. Workflow Diagram
Figure 2: Decision workflow for characterizing thioacetate derivatives via FT-IR.
Troubleshooting & Artifacts
-
Water Vapor: Atmospheric water creates "noisy" jagged peaks around 3600 cm⁻¹ and 1600 cm⁻¹.[1] Purge the instrument with
to prevent interference with the carbonyl region. -
Hydrolysis: Thioesters are susceptible to hydrolysis.[1] If you see a "doublet" carbonyl signal (e.g., a small shoulder at 1710 cm⁻¹ and a growing peak at 1740 cm⁻¹ or 1710 cm⁻¹ for acid), your sample is degrading.
-
S-H Stretch: If the synthesis failed or hydrolysis occurred, look for a weak S-H stretch around 2550–2600 cm⁻¹ . The absence of this peak confirms the sulfur is alkylated/acylated.
References
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning.[1] (Standard reference for general IR ranges).
-
El-Aasar, A. M., Nash, C. P., & Ingraham, L. L. (1982). Infrared and Raman spectra of S-methyl thioacetate: toward an understanding of the biochemical reactivity of esters of coenzyme A. Biochemistry, 21(8), 1972-1976.[1]
-
Rzepa, H. (2013).[1] Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog.
-
Sigma-Aldrich. (n.d.).[1] S-Phenyl thioacetate Product Specification & Spectral Data.
Sources
Comparative Reactivity Guide: 2,5-Dichloro vs. 2,4-Dichloro Phenylthioacetates
[1]
Executive Summary
In the design of activated thioesters for acyl transfer or heterocycle synthesis, the choice between 2,5-dichloro and 2,4-dichloro isomers is often dictated by the required leaving group ability.[1][2]
Key Finding: The 2,5-dichlorophenylthioacetate is the more reactive electrophile.[1][2]
-
Driver: Electronic effects dominate.[2] The 2,5-isomer possesses a more acidic conjugate thiol (lower pKₐ), resulting in a more stable thiolate leaving group.
-
Mechanism: While both isomers share identical steric hindrance at the ortho position, the para-chloro substituent in the 2,4-isomer exerts a resonance-donating effect that destabilizes the thiolate anion relative to the meta-chloro substituent in the 2,5-isomer.[1][2]
-
Application: Use the 2,5-isomer for difficult acylations requiring higher turnover numbers.[1][2] Use the 2,4-isomer when hydrolytic stability is prioritized over reactivity.[1][2]
Structural & Electronic Analysis
The reactivity difference stems from the stability of the leaving group (the thiophenolate anion) generated during nucleophilic acyl substitution.[1][2]
Electronic Substituent Effects
Both molecules possess a chlorine atom at the ortho (C2) position, providing identical steric environments near the thioester linkage.[2] The differentiation arises from the second chlorine:[1][2]
-
2,4-Dichloro (Para-effect): The C4 chlorine is electron-withdrawing by induction (
) but electron-donating by resonance ( ).[1][2] The resonance effect partially counteracts the inductive withdrawal, rendering the sulfur anion less stable (more basic).[2] -
2,5-Dichloro (Meta-effect): The C5 chlorine is in the meta position relative to the sulfur.[1][2] Halogens at the meta position cannot donate electrons via resonance to the reaction center.[2] Therefore, it exerts only an electron-withdrawing inductive effect (
), significantly stabilizing the thiolate anion.[1][2]
pKₐ Correlation (Leaving Group Ability)
Direct pKₐ values for the thiophenols follow the trends established by their phenolic analogs. A lower pKₐ corresponds to a better leaving group (
| Isomer | Substituent Pattern | Electronic Effect | Phenol pKₐ (Proxy)* | Predicted Reactivity ( |
| 2,5-Dichloro | Ortho, Meta | Inductive (-I) only | 7.51 | High (Fastest) |
| 2,4-Dichloro | Ortho, Para | Inductive (-I) + Resonance (+R) | 7.89 | Moderate (Slower) |
*Data sourced from experimental phenol dissociation constants [Reference 1, 2]. Thiophenols typically exhibit pKₐ values ~1.5–2 units lower but follow the same relative order.[1][2]
Mechanistic Pathway
The hydrolysis or aminolysis of these thioesters proceeds via a stepwise nucleophilic acyl substitution.[2] The rate-determining step (RDS) depends on the basicity of the incoming nucleophile, but for good leaving groups like dichlorothiophenolates, the breakdown of the tetrahedral intermediate is often rapid.[2]
Reaction Diagram
The following diagram illustrates the pathway, highlighting where the electronic stabilization of the 2,5-isomer accelerates the reaction.
Caption: Nucleophilic acyl substitution mechanism. The breakdown rate (k2) is significantly enhanced in the 2,5-isomer due to superior leaving group stability.[1]
Experimental Protocols
Synthesis of Dichlorophenylthioacetates
Rationale: Direct acylation of the corresponding thiophenol is the most efficient route.[2] Thiophenols are prone to oxidation (disulfide formation), so reactions should be performed under inert atmosphere.
Materials:
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add 10 mmol of the specific dichlorothiophenol and 20 mL of anhydrous DCM.
-
Base Addition: Cool to 0°C. Add 12 mmol (1.67 mL) of Triethylamine dropwise. Observation: Slight fuming may occur.[1][2]
-
Acylation: Add 11 mmol (0.78 mL) of Acetyl Chloride dropwise over 10 minutes.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]
-
Workup: Quench with 10 mL saturated
. Wash organic layer with water (2x) and brine (1x).[4] Dry over .[2][5] -
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (SiO2, 5% EtOAc in Hexanes).
Kinetic Assay (Hydrolysis Rate Measurement)
Rationale: The release of the thiophenolate anion can be monitored directly via UV-Vis spectroscopy due to the strong absorbance of the aryl thiolate compared to the thioester.[1][2]
Assay Conditions:
-
Buffer: Phosphate buffer (pH 7.4, 50 mM) or Borate buffer (pH 9.0) for faster kinetics.[2]
-
Temperature: 25°C ± 0.1°C.
-
Detection: UV Absorbance at
~260–270 nm (specific to the thiolate).[2]
Step-by-Step:
-
Prepare a 10 mM stock solution of the thioacetate in Acetonitrile (MeCN).[2]
-
In a quartz cuvette, place 2.97 mL of buffer.
-
Initiate reaction by adding 30 µL of thioacetate stock (Final conc: 100 µM).
-
Immediately monitor Absorbance vs. Time.[2]
-
Data Analysis: Fit the curve to a pseudo-first-order exponential decay equation:
[1][2] -
Comparison: The ratio
represents the relative reactivity.[2] Expect a ratio > 1.5.[2][6][7]
Applications & Selection Guide
| Application Scenario | Recommended Isomer | Reasoning |
| Rapid Acyl Transfer | 2,5-Dichloro | The lower pKₐ of the leaving group facilitates rapid reaction with sterically hindered or weak nucleophiles.[1][2] |
| Prodrug Design | 2,4-Dichloro | Slower hydrolysis rates provide extended half-life ( |
| Library Synthesis | 2,5-Dichloro | Higher reactivity ensures complete conversion under milder conditions, simplifying purification. |
| Herbicide Precursors | 2,4-Dichloro | 2,4-D derivatives are industry standards; this isomer is often cheaper and more readily available in bulk.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link][1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66, 2,5-Dichlorophenol. Retrieved from [Link][1]
-
Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate.[2] Canadian Journal of Chemistry.[2][6] Retrieved from [Link][1]
-
Organic Syntheses (1971). 2-Naphthalenethiol (General Thioester/Thiol Synthesis Protocol).[2] Coll. Vol. 5, p.810.[2] Retrieved from [Link][1]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 2,5-DICHLOROTHIOPHENOL | 5858-18-4 [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
HPLC method development for Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate purity
Title: HPLC Method Development for Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate: A Column Chemistry Comparison Guide
Introduction Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate is a highly hydrophobic, halogenated aromatic thioether utilized as a critical intermediate in pharmaceutical and agrochemical synthesis. Accurately determining its purity requires separating the parent compound from structurally similar synthetic impurities, such as 2,5-dichlorothiophenol (the starting material), ethyl chloroacetate, and 2-(2,5-dichlorophenyl)sulfanylacetic acid (a hydrolysis degradation product).
Because these critical impurities share the core 2,5-dichlorophenyl moiety, traditional reversed-phase methods relying solely on dispersive hydrophobic interactions often fail to achieve baseline resolution. This guide objectively compares the performance of C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a self-validating protocol and mechanistic rationale for robust purity analysis.
Mechanistic Principles: Causality in Column and Solvent Selection
Stationary Phase Selectivity
Aliphatic hydrocarbon phases (C18) are the industry standard for hydrophobic retention but lack the orthogonal selectivity needed for closely related aromatic isomers or halogenated compounds. Phenyl-based phases introduce
Stationary phase interaction mechanisms for halogenated aromatic compounds.
Mobile Phase Modifier Dynamics
The choice of organic modifier dictates the efficacy of phenyl-based columns. Acetonitrile contains a triple bond with localized
Impact of organic modifier selection on π-π stationary phase interactions.
Buffer Selection To ensure a self-validating and reproducible method, the mobile phase pH must be strictly controlled. The hydrolysis impurity, 2-(2,5-dichlorophenyl)sulfanylacetic acid, contains a carboxylic acid group (pKa ~3.5-4.0). To prevent peak splitting and retention time shifts, the mobile phase pH must be maintained at least one pH unit away from the analyte's pKa[3]. A 0.1% Formic Acid buffer (pH ~2.7) ensures the acid impurity remains fully protonated and neutral, yielding sharp, symmetrical peaks.
Comparative Performance Data
To objectively evaluate column performance, a standard mixture containing Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate (Target) and its critical impurity 2,5-dichlorothiophenol (Impurity A) was analyzed across three 2.7 µm core-shell columns (100 x 4.6 mm).
Table 1: Chromatographic Performance Comparison (Gradient: 40-90% Methanol with 0.1% Formic Acid)
| Column Chemistry | Retention Time (Target) | Retention Time (Impurity A) | Resolution ( | Tailing Factor ( |
| C18 | 6.85 min | 6.70 min | 0.9 (Co-elution) | 1.15 |
| Phenyl-Hexyl | 7.10 min | 6.35 min | 3.2 | 1.05 |
| Biphenyl | 7.45 min | 6.10 min | 4.8 | 1.25 |
Data Interpretation:
The C18 column failed to resolve the critical pair (
Experimental Protocol: Step-by-Step Method Development
This protocol is designed as a self-validating system. System suitability criteria (Step 5) must be met before sample analysis to ensure the mechanism of separation is actively functioning.
Step 1: Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. (Final pH ~2.7).
-
Mobile Phase B (Organic): 100% HPLC-grade Methanol.
Step 2: Preparation of Solutions
-
Diluent: 50:50 Methanol:Water.
-
System Suitability Solution (Critical Pair): Weigh 10 mg of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate and 1 mg of 2,5-dichlorothiophenol. Dissolve in 10 mL of Diluent. Sonicate for 5 minutes.
-
Sample Solution: Prepare the target sample at a concentration of 1.0 mg/mL in Diluent.
Step 3: Chromatographic Conditions
-
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.
-
Column Temperature: 35 °C (Stabilizes mass transfer and reduces system backpressure).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 230 nm (Optimal for the 2,5-dichlorophenyl chromophore).
Step 4: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 60 | 40 |
| 14.0 | 60 | 40 |
Step 5: System Suitability & Self-Validation Inject the System Suitability Solution in triplicate. The system is validated for use ONLY if the following criteria are met:
-
Resolution (
): between 2,5-dichlorothiophenol and Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate. (Validates selectivity is active). -
Tailing Factor (
): for the target peak. (Validates secondary silanol interactions are suppressed). -
RSD of Peak Area:
.
Self-validating system suitability workflow for purity analysis.
Conclusion
For the purity analysis of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate, standard C18 columns lack the orthogonal selectivity required to resolve structurally similar halogenated impurities. By transitioning to a Phenyl-Hexyl or Biphenyl stationary phase and utilizing methanol to maximize
References
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. 2
-
Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl. Sigma-Aldrich.
-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex.1
-
Developing HPLC Methods. MilliporeSigma.3
Sources
Crystal structure analysis of (2,5-dichlorophenylthio)acetic acid derivatives
Comprehensive Comparison Guide: Crystal Structure Analysis Platforms for (2,5-Dichlorophenylthio)acetic Acid Derivatives
Executive Summary
The structural elucidation of (2,5-dichlorophenylthio)acetic acid and its derivatives is a critical bottleneck in both agrochemical formulation and pharmaceutical development. These compounds serve as vital synthetic intermediates—most notably in the synthesis of β-lactam antibiotics and complex thioindigo pigments [3]. Because the thioether linkage introduces rotational flexibility and the chlorine substituents offer competing halogen-bonding sites, these derivatives are highly prone to polymorphism.
This guide objectively compares the three leading analytical platforms for solid-state characterization—Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD)—providing drug development professionals with field-proven protocols and causality-driven methodologies to optimize crystal structure analysis.
Mechanistic Context: The Crystallography of Thioacetic Acid Derivatives
To select the correct analytical platform, one must first understand the supramolecular behavior of the target molecule. Historically, unsubstituted (phenylthio)acetic acid crystallizes in the monoclinic space group P2₁/n or P2₁/c. The molecules are planar and exist as centrosymmetric, hydrogen-bonded cyclic dimers via their carboxylic acid groups, with the thioacetic side chain adopting a synplanar-synplanar conformation [1].
However, introducing chlorine atoms at the 2 and 5 positions fundamentally alters the crystal packing. The bulky halogens create steric hindrance that strains the thioether linkage, while simultaneously offering sites for weak C–H···Cl interactions. In similar chlorinated phenylacetic acids, these secondary halogen interactions compete with the primary O–H···O dimers, often linking the dimers into infinite multi-dimensional chains[2]. Accurately mapping these competing interactions requires high-resolution diffraction techniques capable of resolving anisotropic displacement parameters for heavy atoms.
Intermolecular interactions dictating the crystal packing of the derivatives.
Comparative Analysis of Analytical Platforms
Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard
SC-XRD remains the definitive method for absolute structure determination. Because X-rays scatter based on electron density, SC-XRD is exceptionally well-suited for pinpointing the electron-rich chlorine atoms at the 2 and 5 positions.
-
Advantage: Provides highly accurate bond lengths, angles, and anisotropic displacement parameters, which are strictly required to validate the geometry of C–H···Cl halogen bonds.
-
Limitation: Requires the growth of a pristine single crystal larger than 50 µm, which can be challenging if the derivative exhibits rapid, uncontrolled precipitation.
Microcrystal Electron Diffraction (MicroED): The Nano-Crystallography Alternative
When (2,5-dichlorophenylthio)acetic acid derivatives crash out of solution as amorphous powders or microcrystalline needles, MicroED bypasses the need for macroscopic crystal growth.
-
Advantage: Can yield sub-angstrom resolution structures from crystals as small as 100 nm.
-
Limitation: Electrons interact with the electrostatic potential rather than just electron density. Dynamical scattering (multiple scattering events within the crystal) can complicate the precise refinement of the heavy chlorine atoms, sometimes artificially distorting the C–Cl bond lengths during refinement.
Powder X-Ray Diffraction (PXRD) with Rietveld Refinement: The Bulk Validator
PXRD is not typically used for de novo structure solution of complex flexible molecules, but it is indispensable for bulk phase validation.
-
Advantage: Rapidly confirms whether the bulk synthetic yield matches the polymorph identified via SC-XRD, ensuring batch-to-batch consistency in pharmaceutical scale-up.
-
Limitation: Peak overlap in the powder pattern of low-symmetry (monoclinic/triclinic) systems limits structural resolution.
Quantitative Performance Matrix
| Analytical Platform | Optimal Crystal Size | Structural Resolution | Halogen ID Capability | Turnaround Time | Best Use Case |
| SC-XRD | > 50 µm | < 0.80 Å | Excellent (Anisotropic) | 12 - 24 Hours | Gold standard for absolute configuration and de novo structure. |
| MicroED | 0.1 - 1 µm | < 1.00 Å | Moderate (Charge effects) | 2 - 4 Hours | Nano-crystalline powders that resist standard crystallization. |
| PXRD (Rietveld) | Bulk Powder | > 1.50 Å | Poor (Isotropic only) | 1 - 2 Hours | Bulk phase purity, polymorph screening, and quality control. |
Decision Matrix & Analytical Workflow
Workflow comparing SC-XRD, MicroED, and PXRD for crystal structure analysis.
Self-Validating Experimental Protocol: SC-XRD Analysis
To ensure scientific integrity, the following protocol utilizes a self-validating feedback loop designed specifically for the steric and electronic properties of (2,5-dichlorophenylthio)acetic acid.
Step 1: Solvent Selection & Dissolution
-
Action: Dissolve 50 mg of the purified derivative in 2 mL of an ethyl acetate/petroleum ether mixture (1:2 v/v) in a 4 mL borosilicate vial.
-
Causality: Ethyl acetate provides necessary solubility for the highly polar carboxylic acid dimer, while the non-polar petroleum ether acts as an anti-solvent. This specific ratio drives the solution near the metastable zone without inducing immediate, amorphous precipitation[2].
Step 2: Controlled Nucleation
-
Action: Puncture the vial cap with a single 20-gauge needle and incubate at a stable 20°C in a vibration-free environment for 48–72 hours.
-
Causality: Slow evaporation strictly limits the number of nucleation sites. A slower growth rate strongly favors the thermodynamic polymorph and yields defect-free, block-like crystals required for high-resolution X-ray scattering.
Step 3: Crystal Harvesting and Cryoprotection
-
Action: Under a polarized light microscope, select a single, highly birefringent colorless block (approx. 0.2 × 0.2 × 0.1 mm). Submerge immediately in Paratone-N oil and mount on a Kapton cryoloop.
-
Causality: Birefringence confirms single-crystal crystallinity (ruling out twinned or amorphous aggregates). Paratone oil prevents the rapid loss of volatile lattice solvents and acts as a cryoprotectant to prevent ice-ring formation during flash-cooling.
Step 4: Data Collection & Validation
-
Action: Flash-cool the crystal to 113 K under a liquid nitrogen stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).
-
Causality: Cooling to 113 K drastically reduces the thermal motion of the atoms (especially the flexible thioether linkage), which amplifies high-angle reflection intensity.
-
Self-Validation: Before full data collection, determine the unit cell parameters from a quick 20-frame matrix scan. Compare this unit cell against the Cambridge Structural Database (CSD) to ensure you have not simply recrystallized a known starting material.
Step 5: Structure Solution
-
Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Causality: Direct methods will easily locate the heavy Cl and S atoms. The electron density from these heavy atoms will then phase the remaining map, allowing for the unambiguous assignment of the carbon backbone and the critical O–H···O hydrogen bonding network. Refinement is considered successful and trustworthy when the R₁ factor drops below 0.05 and the Goodness-of-Fit (GoF) approaches 1.0.
References
- Mak, T. C. W., Yip, W.-H., Smith, G., O'Reilly, E. J., & Kennard, C. H. L. (1984). *Metal-(phenylthio)acetic acid interactions. Part 1. The crystal structures of (phenylthio)acetic acid, diaqubis[(phenylthio)acetato]zinc(II)
Biological activity comparison of phenylthioacetate esters vs phenylacetate esters
This guide provides an in-depth technical comparison of Phenylthioacetate Esters (specifically S-phenyl thioacetate) versus Phenylacetate Esters (specifically phenyl acetate). It focuses on their distinct behaviors in enzymatic hydrolysis, acylation capability, and utility as biological probes.
Executive Summary
In the context of biological activity and medicinal chemistry, the distinction between Phenylthioacetate Esters (Thioesters) and Phenylacetate Esters (Oxo-esters) is governed by the fundamental electronic differences between sulfur and oxygen.
-
Phenylacetate (PA): The "Gold Standard" substrate for measuring arylesterase activity (e.g., Paraoxonase-1, PON1). It is kinetically favored by certain esterases despite having a poorer leaving group than its thio-analog.
-
S-Phenyl Thioacetate (PTA): A "High-Energy" acyl donor. While it possesses a superior leaving group (thiophenolate), its hydrolysis by PON1 is slower than PA. However, it enables continuous colorimetric monitoring (Ellman’s reagent), making it a critical tool for high-throughput screening.
Key Finding: Biological activity is not solely defined by thermodynamic stability but by kinetic fit within the enzyme active site. PA is hydrolyzed ~5x faster than PTA by PON1, yet PTA offers superior sensitivity for specific detection modalities.
Mechanistic & Chemical Foundation
To understand the biological activity, one must first grasp the underlying reactivity differences.
Electronic Structure & Resonance
-
Phenylacetate (Oxo-ester): The oxygen atom participates in strong
resonance with the carbonyl carbon. This stabilizes the C=O bond, making it less electrophilic. -
S-Phenyl Thioacetate (Thioester): Sulfur’s larger 3p orbital overlaps poorly with Carbon’s 2p orbital. This restricted resonance means the carbonyl carbon retains more positive character (more ketone-like), making it highly susceptible to nucleophilic attack.
The Leaving Group Paradox
In non-enzymatic conditions, thioesters hydrolyze faster because thiophenolate (
Table 1: Physicochemical & Kinetic Comparison
| Feature | Phenyl Acetate (PA) | S-Phenyl Thioacetate (PTA) |
| Structure | ||
| Bond Type | Oxo-ester | Thioester |
| Leaving Group | Phenol ( | Thiophenol ( |
| Resonance Stabilization | High | Low (High Acylating Power) |
| PON1 Hydrolysis Rate ( | High (~900 U/mL) | Moderate (~180 U/mL) |
| Detection Method | UV (270 nm) | Colorimetric (412 nm with DTNB) |
| Spontaneous Hydrolysis | Slow | Moderate |
Biological Activity: Enzymatic Hydrolysis (PON1)[5]
The primary biological application for these compounds is quantifying Paraoxonase-1 (PON1) activity, an enzyme associated with high-density lipoprotein (HDL) and protection against organophosphate poisoning and atherosclerosis.
Comparative Kinetics
Experimental data indicates that PON1 hydrolyzes Phenyl Acetate significantly faster than S-Phenyl Thioacetate.
-
Mechanism: The rate-limiting step for PA is likely the physical release of the product or a conformational change, whereas for PTA, the larger sulfur atom may sterically hinder the optimal alignment in the catalytic pocket (likely His115/His134 dyad), slowing the acylation step despite the better electronic activation.
-
Data Insight:
-
PA
: ~1.2 mM -
PTA
: ~0.8 mM -
Result: PON1 binds PTA tighter (lower
) but turns it over slower (lower ).
-
Cytotoxicity & Antimicrobial Potential
While primarily used as substrates, the hydrolysis products drive their toxicity profiles:
-
PA Hydrolysis
Phenol: Phenol is a protoplasmic poison, disrupting cell walls and precipitating proteins. PA exhibits bacteriostatic activity against S. aureus and E. coli by fluidizing cell membranes. -
PTA Hydrolysis
Thiophenol: Thiophenol is significantly more toxic and reactive than phenol. It can inhibit enzymes by reacting with active-site cysteines (disulfide exchange). Therefore, PTA derivatives often show higher cytotoxicity in cell assays (e.g., MCF-7 lines) compared to PA, but this is due to the released thiol rather than the ester itself.
Visualizations (Graphviz/DOT)
Mechanistic Pathway Comparison
This diagram illustrates the divergence in enzymatic processing between the two substrates.
Caption: Comparative hydrolytic pathway of PA and PTA by PON1. Note the secondary reaction required for PTA detection (Ellman's reagent).
Experimental Workflow Logic
The decision matrix for choosing between PA and PTA for biological assays.
Caption: Decision logic for selecting PA vs. PTA based on assay interference and sensitivity requirements.
Experimental Protocols
Protocol A: Arylesterase Activity Assay (Phenyl Acetate)
Objective: Determine maximal hydrolytic activity of PON1. Principle: Measure the generation of phenol by UV absorbance increase at 270 nm.
-
Buffer Preparation: Prepare 20 mM Tris-HCl, 1.0 mM CaCl₂, pH 8.0.
-
Substrate Solution: Dissolve Phenyl Acetate in methanol (stock), then dilute in buffer to 1.0 mM final concentration.
-
Blanking: Calibrate spectrophotometer to zero with substrate solution (to account for spontaneous hydrolysis).
-
Reaction: Add 5-10 µL of serum/enzyme source to 1 mL substrate solution.
-
Monitoring: Record
per minute for 3 minutes at 25°C. -
Calculation: Activity (U/L) =
, where 1310 is the extinction coefficient of phenol.
Protocol B: Thiolactonase-like Activity Assay (S-Phenyl Thioacetate)
Objective: Measure activity in samples with high UV interference (e.g., whole cell lysates). Principle: Hydrolysis releases thiophenol, which reacts with DTNB to form yellow TNB anion (412 nm).
-
Reagents:
-
Buffer: 25 mM HEPES, 1 mM CaCl₂, pH 7.4.
-
DTNB Stock: 10 mM in buffer.
-
PTA Stock: 20 mM in acetonitrile.
-
-
Reaction Mix: Combine 980 µL Buffer + 10 µL DTNB + 10 µL PTA (Final PTA: 0.2 mM).
-
Initiation: Add 10-20 µL enzyme sample.
-
Monitoring: Measure
continuously. -
Calculation: Use
for TNB. Note: Correct for spontaneous hydrolysis of PTA (run a no-enzyme control).
Conclusion
While S-Phenyl Thioacetate represents a chemically "activated" ester with a superior leaving group, Phenyl Acetate remains the superior biological substrate for PON1 kinetics due to favorable steric fitting and rapid turnover. However, PTA is indispensable for colorimetric assays where UV detection is compromised. Researchers should select PA for kinetic characterization and PTA for screening in complex biological matrices.
References
-
Interactions of Paraoxonase-1 with Pharmacologically Relevant Carbamates. Molecules. (2020).[] Comparison of hydrolysis rates for PA, PTA, and p-nitrophenyl acetate.
-
The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. MDPI. (2021). Discusses membrane activity of phenylacetic acid derivatives.
-
Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism. PMC. (2024). Fundamental hydrolysis kinetics of thioesters vs oxygen esters.
-
Comparison of Skin Esterase Activities From Different Species. PubMed. (2006).[2] Use of phenyl acetate as a prototypical substrate for carboxylesterases.[2]
-
S-Phenyl thioacetate Product Information. Sigma-Aldrich. Usage as esterase substrate.[3][4][5][6]
Sources
- 2. Comparison of skin esterase activities from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-硫代乙酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. New Advances in the Exploration of Esterases with PET and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate proper disposal procedures
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate Proper Disposal Procedures
Executive Summary & Chemical Identity
Objective: This guide defines the compliant disposal workflow for Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate (CAS: 1039844-00-2).[1] Due to the presence of a chlorinated aromatic ring and a thioether linkage, this compound must be managed as Halogenated Organic Waste .[1] Improper disposal poses significant risks to aquatic ecosystems and laboratory safety.[1]
Chemical Profile:
| Property | Detail |
|---|---|
| Chemical Name | Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate |
| CAS Number | 1039844-00-2 |
| Molecular Formula | C₁₀H₁₀Cl₂O₂S |
| Molecular Weight | 265.16 g/mol |
| Functional Groups | Ethyl ester, Thioether (sulfide), Dichlorinated aromatic ring |
| Waste Stream | Halogenated Organic Solvent/Waste |[1]
Hazard Identification & Safety Precautions
Before handling waste, users must acknowledge the specific hazards associated with this structural class (chlorinated aromatic thioethers).[1]
GHS Hazard Classification (Inferred from Structural Analogs):
-
H411: Toxic to aquatic life with long-lasting effects (Marine Pollutant).[1]
Critical Incompatibilities:
-
Strong Oxidizers: Reaction with the thioether group can generate sulfoxides/sulfones and heat.[1]
-
Strong Bases: Can cause hydrolysis, releasing 2,5-dichlorothiophenol , a compound with a potent, offensive stench and increased toxicity.[1]
Disposal Workflow: The "Zero-Release" Protocol
This protocol ensures zero environmental release and maximum safety during accumulation.[1]
Step 1: Segregation (The Golden Rule)
-
Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable.[1] Halogenated waste incineration is significantly more expensive; mixing increases the volume of this costly stream.[1]
-
Do NOT mix with aqueous waste or heavy metals.[1]
-
Designated Stream: Segregate into the Halogenated Organic waste stream.[1]
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]
-
Cap: Polypropylene cap with a chemically resistant liner (PTFE/Teflon).[1]
-
Venting: Use a vented cap if there is any risk of slow oxidation or reaction, though standard tight-sealing caps are usually sufficient for this stable ester.[1]
Step 3: Labeling
-
Standard Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC."[1]
-
Specific Contents: Clearly write "Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate" and "Contains Sulfur/Chlorine."[1][7]
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."[1]
Step 4: Accumulation & Storage
-
Secondary Containment: Store the waste bottle in a polyethylene tray to capture spills.[1]
-
Location: Flammable storage cabinet or designated satellite accumulation area (SAA).
-
Time Limit: Dispose of within 90 days (or per local institutional policy) of the "Start Date" on the label.
Operational Decision Tree (Visualized)
The following diagram illustrates the logical flow for disposing of this specific compound, ensuring no critical decision points are missed.
Figure 1: Decision logic for the segregation and packaging of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate waste.
Spill Response Protocol
In the event of an accidental release in the laboratory:
-
Evacuate & Ventilate: Clear the immediate area.[1][8] If the spill is >100 mL or outside a fume hood, evacuate the lab.[1]
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]
-
Containment: Surround the spill with absorbent socks or pillows to prevent spreading to floor drains.[1]
-
Cleanup:
-
Decontamination: Wipe the surface with a mild detergent solution (soap and water).[1] Do not use strong alkaline cleaners to avoid hydrolyzing the ester into the odorous thiol.[1]
Regulatory Framework
-
USA (RCRA): This compound is not explicitly P-listed or U-listed by specific name, but it falls under 40 CFR 261.3 as a characteristic hazardous waste if it exhibits toxicity or ignitability.[1] It must be treated as a "Halogenated Solvent" for incineration purposes.[1]
-
Europe (EWC): Classify under 14 06 02 (other halogenated solvents and solvent mixtures) or 16 05 06 (laboratory chemicals consisting of or containing hazardous substances).[1]
References
-
PubChem. (2025).[1][3] Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate (Compound).[1][7][9][10] National Library of Medicine.[1] [Link][1]
-
US EPA. (2025). Hazardous Waste Generators: Managing Your Waste. United States Environmental Protection Agency.[1][11] [Link]
Sources
- 1. Ethyl 2-(phenylthio)acetate | 7605-25-6 [sigmaaldrich.com]
- 2. rolfeschemicals.com [rolfeschemicals.com]
- 3. Ethylene di(S-thioacetate) | C6H10O4S2 | CID 61059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. redox.com [redox.com]
- 5. geneseo.edu [geneseo.edu]
- 6. adokim.com.tr [adokim.com.tr]
- 7. Page loading... [guidechem.com]
- 8. trc-corp.com [trc-corp.com]
- 9. guidechem.com [guidechem.com]
- 10. Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate | CymitQuimica [cymitquimica.com]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
